Product packaging for Endocrocin(Cat. No.:CAS No. 481-70-9)

Endocrocin

货号: B1203551
CAS 编号: 481-70-9
分子量: 314.25 g/mol
InChI 键: UZOHDKGTYVTYDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Endocrocin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by a carboxy group at position 2, a methyl group at position 3, and hydroxy groups at positions 1, 6, and 8. It has a role as a metabolite. It is a monocarboxylic acid, a member of phenols and a trihydroxyanthraquinone.
This compound has been reported in Talaromyces islandicus, Cortinarius cardinalis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O7 B1203551 Endocrocin CAS No. 481-70-9

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

481-70-9

分子式

C16H10O7

分子量

314.25 g/mol

IUPAC 名称

1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C16H10O7/c1-5-2-7-12(14(20)10(5)16(22)23)15(21)11-8(13(7)19)3-6(17)4-9(11)18/h2-4,17-18,20H,1H3,(H,22,23)

InChI 键

UZOHDKGTYVTYDZ-UHFFFAOYSA-N

规范 SMILES

CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

其他CAS编号

481-70-9

同义词

endocrocin

产品来源

United States

Foundational & Exploratory

Endocrocin Anthraquinone: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrocin is a naturally occurring anthraquinone found in various fungi, lichens, and plants.[1][2] As a member of the polyketide family, it serves as a crucial intermediate in the biosynthesis of other more complex secondary metabolites.[1][2] While research specifically focused on this compound is still emerging, the broader class of anthraquinones is well-regarded for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of key pathways. Due to the limited availability of quantitative data for this compound itself, data from closely related simple anthraquinones are included for comparative purposes, highlighting potential areas for future research and drug discovery efforts.

Introduction

This compound (1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid) is a simple anthraquinone that has been isolated from a variety of natural sources.[1][2] Anthraquinones, as a chemical class, are known for their diverse pharmacological effects, which have led to the development of several clinically significant drugs, particularly in the realm of oncology.[3] this compound's role as a biosynthetic precursor suggests its own potential for bioactivity.[1][2] This document aims to consolidate the current understanding of this compound's biological activities and provide a practical resource for researchers in the field.

Biosynthesis of this compound

This compound is synthesized via the polyketide pathway in fungi.[1][2] This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain.[1][2] This chain then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone core of this compound.[1][2]

This compound Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization This compound This compound cyclization->this compound

Caption: Biosynthetic pathway of this compound via the polyketide pathway.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in the available literature, the activities of structurally similar anthraquinones provide valuable insights into its potential therapeutic effects.

Anticancer Activity

Anthraquinones are well-established as anticancer agents, with several derivatives used in chemotherapy.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5]

Table 1: Cytotoxicity of this compound and Related Anthraquinones against Cancer Cell Lines

Compound Cell Line Assay IC50 Value Reference
This compound - - Data not available -
Emodin Various MTT 10-50 µM [6]
Doxorubicin (control) HCT116 (Colon) MTT 24.30 µg/mL [7]
Doxorubicin (control) Hep-G2 (Liver) MTT 14.72 µg/mL [7]

| Doxorubicin (control) | PC3 (Prostate) | MTT | 2.64 µg/mL |[7] |

Note: Data for emodin and doxorubicin are provided for comparative context due to the lack of specific IC50 values for this compound in the reviewed literature.

A proposed mechanism for the anticancer activity of many anthraquinones involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.[3][4][5]

Apoptosis Induction by Anthraquinones anthraquinone Anthraquinone (e.g., this compound) ros Reactive Oxygen Species (ROS) Generation anthraquinone->ros death_receptor Death Receptor Activation anthraquinone->death_receptor mitochondria Mitochondrial Stress ros->mitochondria bax_bcl2 Increased Bax/Bcl-2 Ratio mitochondria->bax_bcl2 caspase9 Caspase-9 Activation bax_bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized pathway of apoptosis induction by anthraquinones.

Anti-inflammatory Activity

The anti-inflammatory properties of anthraquinones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway and cyclooxygenase (COX) enzymes.[8][9]

Table 2: Anti-inflammatory Activity of Related Anthraquinones

Compound Target/Assay IC50 Value Reference
This compound - Data not available -
Anthraquinone-2-carboxylic acid NF-κB Inhibition - [8]
Curcumin (control) NF-κB Inhibition >50 µM [9]
Meloxicam (control) COX-1 36.6 µM [10]

| Meloxicam (control) | COX-2 | 4.7 µM |[10] |

Note: Data for related compounds are provided for context.

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition by certain anthraquinones leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[8][9]

NF-kB Inhibition by Anthraquinones stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor stimulus->receptor ikk IKK Complex receptor->ikk anthraquinone Anthraquinone (e.g., this compound) anthraquinone->ikk Inhibition ikb IκB ikk->ikb Phosphorylation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocation pro_inflammatory Pro-inflammatory Gene Expression nucleus->pro_inflammatory Transcription

Caption: Generalized mechanism of NF-κB inhibition by anthraquinones.

Antioxidant Activity

Many anthraquinones exhibit antioxidant properties by scavenging free radicals.[11] This activity is typically assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Antioxidant Activity of Related Compounds

Compound/Extract Assay IC50 Value (µg/mL) Reference
This compound - Data not available -
Xylaria spp. extract DPPH - [12]
Xylaria spp. extract ABTS - [12]
Gallic acid (control) ABTS 1.03 ± 0.25 [11]

| (+)-Catechin (control) | ABTS | 3.12 ± 0.51 |[11] |

Note: Data for related compounds and extracts are provided for context.

Antimicrobial Activity

Some anthraquinones have demonstrated activity against a range of bacteria and fungi.[13] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 4: Antimicrobial Activity of Related Compounds

Compound Organism Assay MIC/IC50 Value Reference
This compound - - Data not available -
Emodin Candida albicans - - [13]
Itraconazole (control) Candida albicans Broth Microdilution 56.49 ± 0.82 µM (IC50) [14]

| Streptomycin (control) | Staphylococcus aureus | Broth Microdilution | 76.96 ± 4.46 µM (IC50) |[14] |

Note: Data for related compounds are provided for context.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the biological activities of anthraquinones.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

Workflow:

MTT Assay Workflow seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) and a vehicle control (e.g., DMSO).[15]

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[14]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the DPPH free radical.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).[1][16]

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.[1][16]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the this compound solution at various concentrations with the DPPH solution.[1][16]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1][16]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[1][16]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The formula for percentage inhibition is: ((Abs_control - Abs_sample) / Abs_control) * 100.[1]

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection: Culture cells (e.g., HEK293T or RAW264.7 macrophages) and transfect them with an NF-κB luciferase reporter plasmid.[17][18]

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.[17]

  • NF-κB Activation: Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α or LPS).[17][18]

  • Cell Lysis: After a further incubation period (e.g., 6-8 hours), lyse the cells.[17]

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.[17][18]

  • Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase activity from a co-transfected plasmid) and calculate the percentage of NF-κB inhibition to determine the IC50 value.[17]

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans or Staphylococcus aureus) in a suitable broth medium.[2][19]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.[2]

  • Inoculation: Add the microbial inoculum to each well.[2][19]

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.[2][19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2][19]

Conclusion and Future Directions

This compound, as a naturally occurring anthraquinone, holds potential for a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. While direct quantitative evidence for this compound's efficacy is currently limited, the well-documented activities of closely related anthraquinones provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for future studies aimed at elucidating the specific mechanisms of action and therapeutic potential of this compound. Future research should focus on obtaining purified this compound and systematically evaluating its activity in a comprehensive panel of in vitro and in vivo models to validate its promise as a lead compound for drug development.

References

Unlocking Endocrocin: A Technical Guide to Fungal Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endocrocin, a polyketide-derived anthraquinone, has garnered significant interest within the scientific community for its diverse biological activities, including antimicrobial, antioxidant, and antitumor properties. This technical guide provides an in-depth overview of the natural fungal sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness this promising natural product.

Natural Fungal Sources of this compound

This compound is a secondary metabolite produced by a variety of filamentous fungi, most notably within the genera Aspergillus and Penicillium. These microorganisms synthesize this compound through a complex biosynthetic pathway, and the yields can vary significantly depending on the fungal species, strain, and cultivation conditions.

Aspergillus species are a prominent source of this compound. For instance, Aspergillus fumigatus has been shown to possess a dedicated gene cluster responsible for this compound biosynthesis.[1][2] While wild-type strains produce this compound, genetic modification of regulatory genes can significantly impact production levels. For example, deletion of the encD gene in A. fumigatus has been reported to result in a six-fold increase in this compound accumulation.

Penicillium species also contribute to the natural production of this compound. Penicillium islandicum has been identified as a producer of this anthraquinone, with reported yields of approximately 3 mg/L in Czapek-Dox medium.[3]

While not a natural source, metabolic engineering of other organisms, such as the yeast Saccharomyces cerevisiae, has demonstrated the potential for high-yield production of this compound, reaching up to 661.2 ± 50.5 mg/L, offering a promising alternative for large-scale production.[4]

Quantitative Data on this compound Production

The following table summarizes the reported yields of this compound from various fungal and engineered sources, providing a comparative overview for researchers.

Fungal/Engineered SpeciesStrain InformationCulture ConditionsThis compound YieldReference
Aspergillus fumigatusΔencD mutantNot specified6-fold increase vs. WT
Penicillium islandicumUV mutantCzapek-Dox medium, 30 days~3 mg/L[3]
Saccharomyces cerevisiaeEngineered strainFed-batch fermentation661.2 ± 50.5 mg/L[4]

Experimental Protocols for this compound Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic separation. The following protocols provide detailed methodologies for these processes.

Protocol 1: Isolation of this compound from Penicillium islandicum

This protocol is adapted from the methodology described for the isolation of this compound from Penicillium islandicum.[3]

1. Fungal Cultivation:

  • Inoculate Penicillium islandicum into multiple flasks containing 500 mL of Czapek-Dox medium.

  • Incubate the cultures for 30 days.

2. Extraction:

  • After incubation, filter the culture to separate the mycelium from the culture medium.

  • Acidify the culture medium with concentrated HCl.

  • Extract the acidified medium with diethyl ether (approximately 3 L).

  • Concentrate the ether extract to a volume of about 500 mL.

  • Treat the concentrated ether solution with 0.5 N NaHCO₃ to extract the acidic this compound into the aqueous phase.

  • Separate the aqueous phase and re-acidify it with HCl.

  • Back-extract the this compound into fresh diethyl ether.

  • Dry the ether phase over anhydrous Na₂SO₄ and evaporate to dryness to obtain the crude extract.

3. Purification by Paper Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Apply the dissolved extract as a band onto a thick paper chromatogram (e.g., Whatman 3MM).

  • Develop the chromatogram using a solvent system of chloroform:methanol:formic acid (10:1:1).

  • Identify the band corresponding to this compound (Rƒ value of approximately 0.75).

  • Excise the this compound band and extract the compound with acetone.

  • Evaporate the acetone to yield purified this compound.

Protocol 2: Isolation and Purification of this compound from Aspergillus fumigatus

This protocol is based on the methods described for Aspergillus fumigatus.[1]

1. Fungal Cultivation:

  • Grow Aspergillus fumigatus on a suitable solid or in a liquid medium known to support secondary metabolite production.

2. Extraction:

  • Harvest the fungal biomass and/or the culture medium.

  • Homogenize the fungal material if necessary.

  • Extract the fungal material and/or medium with ethyl acetate.

  • Combine the ethyl acetate extracts and filter to remove any solid debris.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

  • Column Chromatography:

    • Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol).

    • Apply the dissolved extract to a Sephadex LH-20 column.

    • Elute the column with an appropriate solvent (e.g., methanol) to fractionate the extract.

    • Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the this compound-rich fraction by preparative or semi-preparative HPLC.

    • HPLC Parameters:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid) is commonly used.

      • Flow Rate: Typically 1-5 mL/min for semi-preparative scale.

      • Detection: UV detector at a wavelength where this compound absorbs, such as 280 nm or 430 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain highly purified this compound.

Biosynthesis of this compound

The biosynthesis of this compound in fungi like Aspergillus fumigatus originates from the polyketide pathway.[1][5] It is initiated by a nonreducing polyketide synthase (NR-PKS), EncA, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This is followed by the action of a metallo-β-lactamase type thioesterase (MβL-TE), EncB, which facilitates the cyclization and release of the polyketide intermediate. Finally, a monooxygenase, EncC, is believed to catalyze a key oxidation step to yield the final this compound molecule.[1][2]

Endocrocin_Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain EncA (NR-PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain EncA (NR-PKS) Cyclized Intermediate Cyclized Intermediate Polyketide Chain->Cyclized Intermediate EncB (MβL-TE) This compound This compound Cyclized Intermediate->this compound EncC (Monooxygenase)

This compound Biosynthetic Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from fungal cultures.

Endocrocin_Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Concentration->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis HPLC_Purification HPLC Purification Fraction_Analysis->HPLC_Purification Pure_this compound Pure_this compound HPLC_Purification->Pure_this compound

This compound Isolation Workflow

References

Proposed Mechanism of Action for Endocrocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrocin is a naturally occurring anthraquinone pigment found in various fungi, lichens, and plants.[1] While research has significantly elucidated its biosynthetic pathway, particularly in fungi like Aspergillus fumigatus, comprehensive studies on its specific pharmacological mechanisms of action are still emerging. This technical guide synthesizes the current understanding of this compound's biosynthesis and proposes potential mechanisms of action based on its chemical structure and the known biological activities of related anthraquinone compounds. This document provides a framework for future research and drug development efforts centered on this compound, detailing plausible signaling pathways, quantitative data from analogous compounds, and robust experimental protocols for further investigation.

Biosynthesis of this compound

The primary characterized mechanism of action for this compound relates to its own biosynthesis in fungal systems. In Aspergillus fumigatus, a dedicated secondary metabolite gene cluster is responsible for its production.[1][2]

Key Enzymes and Genes:

  • encA: An iterative nonreducing polyketide synthase (NR-PKS) that initiates the synthesis of the polyketide backbone.[1][2]

  • encB: A metallo-β-lactamase type thioesterase (MβL-TE) involved in the release of the polyketide intermediate.[1][2]

  • encC: A monooxygenase that is crucial for the formation of the final this compound product.[1][2]

  • encD: A putative oxidoreductase that acts as a negative regulator of this compound production.[1][2] Deletion of encD leads to increased levels of this compound.[1][2]

The biosynthesis is also regulated by the global regulator of secondary metabolism, LaeA.[2] Overexpression of encA has been shown to increase the transcript levels of the entire enc cluster, leading to higher production of this compound.[1]

G cluster_biosynthesis This compound Biosynthesis Pathway Acetate_MalonylCoA Acetate/Malonyl-CoA encA encA (NR-PKS) Acetate_MalonylCoA->encA Catalyzes Polyketide Polyketide Intermediate encB encB (MβL-TE) Polyketide->encB Releases Atrochrysone_Carboxylic_Acid Atrochrysone Carboxylic Acid encC encC (Monooxygenase) Atrochrysone_Carboxylic_Acid->encC Catalyzes This compound This compound encA->Polyketide encB->Atrochrysone_Carboxylic_Acid encC->this compound encD encD (Oxidoreductase) encD->this compound Negatively Regulates LaeA LaeA (Global Regulator) LaeA->encA Positively Regulates

This compound Biosynthesis Pathway in A. fumigatus.

Proposed Pharmacological Mechanisms of Action

While direct evidence for this compound's pharmacological mechanisms is limited, its structural similarity to other bioactive anthraquinones, such as emodin and aloe-emodin, allows for the formulation of plausible hypotheses. The following sections outline proposed mechanisms based on the activities of these related compounds.

Anti-Cancer Activity

Anthraquinones are known to possess anti-cancer properties, and it is proposed that this compound may act through similar mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

2.1.1. Induction of Apoptosis

This compound is hypothesized to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This could involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspase cascades.

G cluster_apoptosis Proposed Apoptosis Induction by this compound This compound This compound Bax Bax/Bak Activation This compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition This compound->Bcl2 Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) This compound->Death_Receptors Sensitization to Ligands Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3

Proposed apoptotic pathways modulated by this compound.

2.1.2. Inhibition of Pro-Survival Signaling Pathways

This compound may inhibit critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.

  • NF-κB Pathway: By preventing the degradation of IκBα, this compound could block the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.

  • MAPK Pathway: this compound might modulate the phosphorylation of key kinases in the MAPK cascade (e.g., ERK, JNK, p38), which are crucial for transmitting extracellular signals to the nucleus to control gene expression related to cell growth and differentiation.

G cluster_signaling Proposed Inhibition of Pro-Survival Signaling This compound This compound IKK IKK Complex This compound->IKK MAPKKK MAPKKK (e.g., Raf) This compound->MAPKKK Proposed Inhibition IkBa IκBα Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB Gene_Expression_NFkB Target Gene Expression (Anti-apoptotic, Proliferative) NFkB->Gene_Expression_NFkB MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression_MAPK Target Gene Expression (Proliferative, Survival) Transcription_Factors->Gene_Expression_MAPK

Proposed inhibition of NF-κB and MAPK pathways.
Anti-Inflammatory Activity

The proposed anti-inflammatory mechanism of this compound is closely linked to its potential inhibition of the NF-κB pathway. By blocking NF-κB activation, this compound could reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant properties. Its proposed mechanism involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Antimicrobial Activity

This compound has been reported to have antimicrobial properties.[3] The proposed mechanism may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data (Illustrative)

Direct quantitative data for the biological activities of this compound are scarce in the literature. The following tables present data for structurally related anthraquinones to provide a comparative context for potential efficacy.

Table 1: Cytotoxicity of Related Anthraquinones against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
DoxorubicinHCT116Colon Cancer~6.5 (24.3 µg/ml)[1]
DoxorubicinHep-G2Liver Cancer~3.9 (14.72 µg/ml)[1]
DoxorubicinPC3Prostate Cancer~0.7 (2.64 µg/ml)[1]

Note: IC50 values for doxorubicin are provided as a well-characterized anthracycline anti-cancer drug.

Table 2: Antimicrobial Activity of Related Compounds

Compound ClassMicroorganismMIC (µg/mL)Reference
DihydroxyanthraquinonesStaphylococcus aureus3.9 - 31.5[4]
DihydroxyanthraquinonesMicrococcus luteus31.5 - 62.5[4]

Note: MIC (Minimum Inhibitory Concentration) values are from studies on various anthraquinone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the proposed mechanisms of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HCT116, HepG2, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (various concentrations) Start->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Dissolve Dissolve Formazan (DMSO) Incubate_MTT->Dissolve Read_Absorbance Read Absorbance (570 nm) Dissolve->Read_Absorbance Calculate Calculate % Viability and IC50 Read_Absorbance->Calculate

Workflow for MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify this compound-induced apoptosis.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

NF-κB Activation Assay (Western Blot for p65 Translocation)

Objective: To determine if this compound inhibits the nuclear translocation of NF-κB p65.

Protocol:

  • Treat cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30 minutes.

  • Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p65, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To measure the free radical scavenging activity of this compound.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While its biosynthetic pathway is well-characterized, its pharmacological mechanisms of action remain largely unexplored. Based on the activities of structurally related anthraquinones, this compound is proposed to exert anti-cancer, anti-inflammatory, and antioxidant effects through the modulation of key cellular signaling pathways such as NF-κB and MAPK, and the induction of apoptosis.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Key areas for investigation include:

  • Quantitative analysis: Determining the IC50 values of this compound for cytotoxicity in a broad panel of cancer cell lines, and for the inhibition of specific enzymes and signaling pathways.

  • Mechanism of apoptosis: Elucidating the precise molecular players involved in this compound-induced apoptosis.

  • In vivo efficacy: Evaluating the anti-cancer and anti-inflammatory effects of this compound in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing this compound derivatives to optimize potency and reduce potential toxicity.

A deeper understanding of the mechanisms of action of this compound will be crucial for its potential translation into clinical applications.

References

Endocrocin Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrocin is a naturally occurring anthraquinone pigment first identified in the lichen Nephromopsis endocrocea and subsequently found in various fungi, plants, and insects.[1] Structurally, it is a derivative of emodin, a well-studied anthraquinone known for its wide range of pharmacological activities. This compound and its derivatives are of growing interest in the field of drug discovery due to their potential as therapeutic agents, particularly in oncology. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, including their biosynthesis, chemical synthesis, biological activities, and underlying mechanisms of action.

Core Structures

The foundational structure of this class of compounds is the anthraquinone scaffold. This compound itself is 1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid. Key derivatives include its immediate biosynthetic precursor, this compound-9-anthrone, and related compounds like fujikonaic acid.

  • This compound: A trihydroxyanthraquinone with a carboxylic acid group, which distinguishes it from many other natural anthraquinones.

  • This compound-9-anthrone: The reduced anthrone form of this compound, serving as a key intermediate in its biosynthesis.[2][3]

  • Fujikonaic Acid: A derivative where the methyl group at position C-3 of this compound is oxidized to a carboxylic acid group.

Biosynthesis and Chemical Synthesis

The production of this compound is a multi-step process involving a dedicated secondary metabolite gene cluster, which has been characterized in fungi like Aspergillus fumigatus.[1] Chemical synthesis offers a route to produce this compound and its analogs, often starting from the more readily available emodin.[4]

Experimental Protocol: Fungal Biosynthesis of this compound

The biosynthesis of this compound can be reconstituted in a heterologous host such as Saccharomyces cerevisiae, providing a controlled system for production and pathway engineering.

Objective: To produce this compound by co-expressing the necessary biosynthetic enzymes from the this compound gene cluster.

Materials:

  • S. cerevisiae expression vectors

  • Genes encoding: Nonreducing Polyketide Synthase (NR-PKS), Metallo-β-Lactamase type Thioesterase (MβL-TE), and Anthrone Oxidase.

  • S. cerevisiae host strain

  • Yeast growth media and fermentation equipment

  • HPLC, LC-MS, and NMR for analysis

Methodology:

  • Gene Cloning: The genes for the NR-PKS, MβL-TE, and anthrone oxidase are cloned into suitable yeast expression vectors.

  • Yeast Transformation: The expression vectors are transformed into the S. cerevisiae host strain.

  • Cultivation and Fermentation: The engineered yeast is cultivated in an appropriate medium. For larger scale production, fed-batch fermentation is conducted in a bioreactor. Samples are collected periodically (e.g., every 24 hours) for 5 days.

  • Extraction: The fungal culture is harvested, and the secondary metabolites are extracted from the cell biomass and/or the culture broth using an organic solvent like ethyl acetate.

  • Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify this compound production. The identity of the compound is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Diagram: this compound Biosynthetic Pathway

This compound Biosynthesis cluster_0 Biosynthetic Steps Malonyl_CoA 7x Malonyl-CoA PKS NR-PKS (EncA) Malonyl_CoA->PKS Polyketide Assembly TE MβL-TE (EncB) PKS->TE Product Release ACA Atrochrysone Carboxylic Acid TE->ACA Oxidase Anthrone Oxidase (EncC) This compound This compound Oxidase->this compound Dehydration Spontaneous Dehydration ACA->Dehydration Anthrone This compound-9-anthrone Anthrone->Oxidase Oxidation Dehydration->Anthrone

Caption: Proposed biosynthetic pathway of this compound in Aspergillus fumigatus.[1][2]

Potential Applications and Biological Activity

While specific quantitative data for this compound derivatives are limited, the extensive research on the structurally similar parent compound, emodin, provides significant insight into their potential therapeutic applications. Emodin exhibits a broad range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[6][7][8] The primary focus of current research is on its utility as an anticancer agent.

Data Summary: Anticancer Activity of Emodin

The following table summarizes the observed biological effects of emodin on various gastrointestinal cancer cell lines, demonstrating its potential as a template for the development of this compound-based therapeutics.

Cell LineCancer TypeObserved EffectsEffective Concentration (µM)Reference
PANC-1, BxPC-3Pancreatic CancerIncreased apoptosis, inhibition of cell viabilityNot specified[7]
SW1990Pancreatic CancerDose- and time-dependent inhibition of proliferationNot specified[7]
CACO-2Colon CarcinomaPotent anticancer effects15 - 60[7]
HepG2Liver CancerTime- and dose-dependent growth inhibitionNot specified[7]
A549Lung AdenocarcinomaInduction of apoptosis, cytochrome c release50[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in a cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action and Cellular Signaling Pathways

Emodin, and by extension this compound derivatives, exert their anticancer effects by modulating a complex network of cellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[10]

Key mechanisms include:

  • Induction of Apoptosis: Emodin triggers both intrinsic and extrinsic apoptotic pathways by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.[10] This process is often mediated by an increase in reactive oxygen species (ROS).[9]

  • Cell Cycle Arrest: It can halt the cell cycle, typically at the G2/M phase, by downregulating key proteins like cyclin B1, thus preventing cell division.[10]

  • Inhibition of Angiogenesis and Metastasis: Emodin has been shown to reduce the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are crucial for the formation of new blood vessels and tumor invasion.[10]

  • Modulation of Major Signaling Cascades: Emodin interferes with several pro-survival signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways.[10][11]

Diagram: Emodin's Impact on Cancer Cell Signaling

Emodin Signaling Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway Emodin Emodin / this compound Derivative Akt Akt Emodin->Akt ERK ERK Emodin->ERK IKK IKK Emodin->IKK Bax Bax (Pro-apoptotic) Emodin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Emodin->Bcl2 PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation IkB IκBα IKK->IkB phosphorylates (inhibition) NFkB NF-κB IkB->NFkB sequesters NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Overview of key cancer-related signaling pathways inhibited by emodin.[10][11][12]

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the development of novel anticancer agents. Their structural similarity to emodin provides a strong rationale for their investigation against a variety of cancer types. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate their interactions with cellular signaling pathways, which will be critical for their advancement into preclinical and clinical development. The development of advanced formulations to improve bioavailability will also be a key factor in translating the potential of these compounds into effective therapies.

References

The Fungal Pigment Endocrocin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrocin, a naturally occurring anthraquinone pigment, is a secondary metabolite produced by a variety of fungi, lichens, and some plants.[1] Characterized by its distinctive red-orange hue, this compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the biosynthesis, chemical properties, and biological roles of this compound, with a focus on its potential applications in drug development. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising fungal pigment.

Introduction

Fungal pigments are a diverse group of secondary metabolites that play crucial roles in various biological processes, including protection against UV radiation and oxidative stress.[2] Among these, the anthraquinone this compound has emerged as a molecule of interest for its potential therapeutic applications.[1] First isolated in 1935 from the lichen Nephromopsis endocrocea, it has since been identified in numerous fungal species, including members of the genera Aspergillus and Penicillium.[1][3] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and pharmacology.

Chemical Properties of this compound

This compound is a trihydroxyanthraquinone with the chemical formula C₁₆H₁₀O₇ and a molecular weight of 314.25 g/mol .[4][5] Its structure consists of a 9,10-anthraquinone core substituted with a carboxyl group at position 2, a methyl group at position 3, and hydroxyl groups at positions 1, 6, and 8.[4]

PropertyValueReference
Molecular Formula C₁₆H₁₀O₇[4][5]
Molecular Weight 314.25 g/mol [4][5]
IUPAC Name 1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid[4]
CAS Number 481-70-9[6]
Appearance Red-orange pigment[1]

Biosynthesis of this compound in Aspergillus fumigatus

The biosynthesis of this compound has been well-characterized in the fungus Aspergillus fumigatus. It is synthesized via a polyketide pathway encoded by a dedicated gene cluster.[1][7]

The this compound Gene Cluster

The this compound gene cluster in A. fumigatus comprises four key genes: encA, encB, encC, and encD.[1][7]

  • encA : Encodes a non-reducing polyketide synthase (NR-PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form the polyketide backbone.[1][7]

  • encB : Encodes a metallo-β-lactamase type thioesterase (MβL-TE) responsible for the release and cyclization of the polyketide chain from EncA.[1][7]

  • encC : Encodes a monooxygenase that is proposed to catalyze the oxidation of this compound anthrone to this compound.[7][8]

  • encD : Encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase that appears to negatively regulate this compound production.[1][7] Deletion of encD leads to increased this compound levels, while its overexpression eliminates this compound accumulation.[7]

Regulatory Mechanisms

The expression of the this compound gene cluster is under the control of the global regulator of secondary metabolism, LaeA.[3][7] LaeA is a nuclear protein that is part of the velvet complex, which responds to environmental cues like light to regulate fungal development and secondary metabolism.[9][10] Deletion of laeA results in the silencing of the this compound gene cluster and a loss of pigment production.[3] Conversely, overexpression of encA has been shown to increase the transcript levels of the entire encA-D cluster, leading to higher this compound yields.[1][7]

Biosynthetic Pathway Diagram

Endocrocin_Biosynthesis AcetylCoA Acetyl-CoA + 7x Malonyl-CoA Polyketide Octaketide intermediate AcetylCoA->Polyketide Atrochrysone Atrochrysone Carboxylic Acid Polyketide->Atrochrysone EndocrocinAnthrone This compound Anthrone Atrochrysone->EndocrocinAnthrone Decarboxylation This compound This compound EndocrocinAnthrone->this compound Oxidation EncA EncA (NR-PKS) EncA->Polyketide EncB EncB (MβL-TE) EncB->Atrochrysone EncC EncC (Monooxygenase) EncC->this compound LaeA LaeA encA_gene encA LaeA->encA_gene + encB_gene encB LaeA->encB_gene + encC_gene encC LaeA->encC_gene + encD_gene encD LaeA->encD_gene encD EncD encD->this compound

This compound biosynthetic pathway in A. fumigatus.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a promising candidate for further investigation in drug development.

Antioxidant Activity

This compound has demonstrated the ability to scavenge free radicals, which are implicated in a variety of diseases. Its antioxidant properties are attributed to its phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging Not explicitly found for this compound
ABTS Radical Scavenging Not explicitly found for this compound
Ferric Reducing Antioxidant Power (FRAP) Not explicitly found for this compound

Note: While this compound is reported to have antioxidant activity, specific IC₅₀ values from standardized assays like DPPH, ABTS, and FRAP were not consistently found in the reviewed literature. Further quantitative studies are needed to establish these values.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. Anthraquinones, in general, are known to inhibit inflammatory pathways.[11]

AssayIC₅₀ (µM)Cell LineReference
Nitric Oxide (NO) Production Inhibition Not explicitly found for this compoundRAW 264.7
COX-2 Inhibition Not explicitly found for this compound
TNF-α Production Inhibition Not explicitly found for this compound
IL-6 Production Inhibition Not explicitly found for this compound
Anticancer Activity

Several studies have highlighted the potential of this compound and related anthraquinones as anticancer agents.[1][12] Their proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC₅₀ (µg/mL)Reference
HeLa (Cervical Cancer) Not explicitly found for this compound
MCF-7 (Breast Cancer) Not explicitly found for this compound

Note: While the antitumor potential of this compound is recognized, specific IC₅₀ values against common cancer cell lines such as HeLa and MCF-7 are not consistently reported in the literature, indicating a need for more focused research in this area.

Experimental Protocols

Fungal Strains and Culture Conditions

Aspergillus fumigatus strains can be cultured on solid Glucose Minimal Medium (GMM) or in liquid GMM. For this compound production analysis, strains are typically point-inoculated on solid GMM (1 x 10⁴ conidia/inoculum) and incubated at 29°C for 10 days.[1] For liquid culture experiments, an inoculation of 1 x 10⁶ conidia/mL in liquid GMM is cultured at 25°C with shaking at 250 rpm.[1]

Extraction of this compound
  • A 1.2-cm diameter core is taken from the center of a fungal colony grown on solid medium.[1]

  • The core is homogenized in 2 mL of 0.01% Tween 80.[1]

  • The homogenate is extracted with an equal volume of ethyl acetate by vortexing for 30 minutes at room temperature.[1]

  • The mixture is centrifuged at 3,500 rpm for 5 minutes.[1]

  • The upper ethyl acetate layer is collected and evaporated to dryness to yield the crude extract.[1]

  • A. fumigatus is grown on approximately 120 plates of solid GMM.[1]

  • The entire culture (agar and mycelia) is homogenized and extracted twice with ethyl acetate.[1]

  • The combined ethyl acetate fractions are filtered to remove agar and fungal material.[1]

  • The filtrate is concentrated under reduced pressure to yield the crude extract.

Purification of this compound

The crude extract can be purified using column chromatography. A common method involves using a Sephadex LH-20 column with methanol as the mobile phase.[1] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Analytical Methods

Crude extracts are dissolved in a small amount of ethyl acetate and spotted on a silica gel TLC plate. The plate is developed in a solvent system such as toluene-ethyl acetate-formic acid (5:4:1, v/v/v). This compound appears as a distinct red-orange spot.[1]

HPLC analysis is performed on a C18 reverse-phase column. A typical gradient elution involves a mobile phase of acetonitrile and water (containing 0.1% formic acid). The gradient can be run from 10% to 100% acetonitrile over 20 minutes with detection at 436 nm.[13]

Workflow for this compound Extraction and Analysis

Extraction_Workflow Start Fungal Culture (A. fumigatus) Homogenization Homogenization Start->Homogenization Extraction Ethyl Acetate Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract TLC TLC Analysis CrudeExtract->TLC ColumnChromatography Column Chromatography (Sephadex LH-20) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection HPLCanalysis HPLC Analysis FractionCollection->HPLCanalysis Purethis compound Pure this compound HPLCanalysis->Purethis compound

Workflow for extraction and analysis of this compound.

Conclusion

This compound stands out as a fungal pigment with considerable potential for therapeutic applications. Its well-characterized biosynthetic pathway in Aspergillus fumigatus offers opportunities for metabolic engineering to enhance its production. While its antioxidant, anti-inflammatory, and anticancer activities are recognized, a significant gap exists in the literature regarding robust quantitative data for these effects. Future research should focus on conducting standardized in vitro and in vivo studies to establish concrete IC₅₀ values and elucidate the precise mechanisms of action. Such data will be crucial for advancing this compound from a fascinating fungal pigment to a viable candidate for drug development. This guide provides a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

The Pivotal Role of Endocrocin in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrocin, a polyketide-derived anthraquinone, stands as a significant secondary metabolite within the fungal kingdom. Initially identified in lichens, it is now recognized as a key precursor to a diverse array of bioactive compounds, including several mycotoxins and pigments. Its biosynthetic pathway and regulatory networks are subjects of intense research, offering potential targets for controlling fungal pathogenesis and for the bio-engineering of novel pharmaceuticals. This technical guide provides an in-depth exploration of the function of this compound in fungal secondary metabolism, detailing its biosynthesis, regulation, and methods for its study.

This compound Biosynthesis: A Coordinated Enzymatic Cascade

The biosynthesis of this compound in fungi, particularly well-characterized in Aspergillus fumigatus, is orchestrated by a dedicated gene cluster, herein referred to as the enc cluster. The production of this compound is a multi-step process involving a core set of enzymes encoded by this cluster.

The key enzymes involved in the this compound biosynthetic pathway are:

  • Non-reducing Polyketide Synthase (NR-PKS), EncA: This large, multi-domain enzyme catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA precursors.

  • Metallo-β-lactamase type Thioesterase (TE), EncB: EncB is responsible for the cyclization and release of the polyketide intermediate from EncA.

  • Monooxygenase, EncC: This enzyme carries out the final oxidation step to form the stable anthraquinone structure of this compound.

Interestingly, the enc cluster also contains a gene, encD, which acts as a negative regulator of this compound production. Deletion of encD has been shown to significantly increase the yield of this compound, suggesting its role in a feedback mechanism or in diverting precursors to other metabolic pathways.[1][2]

Proposed Biosynthetic Pathway of this compound

Endocrocin_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA + Malonyl-CoA->Polyketide Intermediate EncA (NR-PKS) Cyclized Intermediate Cyclized Intermediate Polyketide Intermediate->Cyclized Intermediate EncB (TE) This compound This compound Cyclized Intermediate->this compound EncC (Monooxygenase) encD EncD encD->this compound Negative Regulation

Figure 1: Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The expression of the enc gene cluster is tightly regulated by a complex network of transcription factors and signaling pathways that respond to various environmental cues.

The LaeA-Velvet Complex: A Master Regulator

A key player in the regulation of this compound biosynthesis is the global regulator of secondary metabolism, LaeA.[1][2] LaeA is a methyltransferase that forms a heterotrimeric complex with two other proteins, VeA and VelB, collectively known as the Velvet complex.[3][4] This complex is sensitive to environmental signals such as light and temperature, allowing the fungus to modulate its secondary metabolism in response to changing conditions.[1][5]

In the presence of light, the Velvet complex is disassembled, leading to the repression of many secondary metabolite gene clusters, including the enc cluster. Conversely, in the dark, the complex is stable and promotes the expression of these genes. Temperature also plays a crucial role, with some secondary metabolite gene clusters being differentially regulated by the Velvet complex at different temperatures.[1][5]

Signaling Pathway for this compound Regulation

Endocrocin_Regulation cluster_environment Environmental Signals cluster_cell Fungal Cell Light Light Velvet Complex (VeA, VelB) Velvet Complex (VeA, VelB) Light->Velvet Complex (VeA, VelB) Inhibits assembly Temperature Temperature Temperature->Velvet Complex (VeA, VelB) Modulates activity LaeA LaeA Velvet Complex (VeA, VelB)->LaeA Forms complex enc Gene Cluster enc Gene Cluster LaeA->enc Gene Cluster Activates transcription This compound Biosynthesis This compound Biosynthesis enc Gene Cluster->this compound Biosynthesis Endocrocin_Workflow cluster_discovery Discovery & Identification cluster_genetics Genetic Analysis cluster_regulation Regulatory Studies Strain Selection Strain Selection Culture Optimization Culture Optimization Strain Selection->Culture Optimization Extraction Extraction Culture Optimization->Extraction HPLC/MS Analysis HPLC/MS Analysis Extraction->HPLC/MS Analysis Structure Elucidation Structure Elucidation HPLC/MS Analysis->Structure Elucidation Gene Cluster Identification Gene Cluster Identification Structure Elucidation->Gene Cluster Identification Link Metabolite to Genes Genome Mining Genome Mining Genome Mining->Gene Cluster Identification Gene Knockout/Overexpression Gene Knockout/Overexpression Gene Cluster Identification->Gene Knockout/Overexpression Phenotypic Analysis Phenotypic Analysis Gene Knockout/Overexpression->Phenotypic Analysis Phenotypic Analysis->HPLC/MS Analysis Confirm Function Identification of Regulators Identification of Regulators Analysis of Environmental Cues Analysis of Environmental Cues Identification of Regulators->Analysis of Environmental Cues Signaling Pathway Mapping Signaling Pathway Mapping Analysis of Environmental Cues->Signaling Pathway Mapping Signaling Pathway Mapping->Gene Knockout/Overexpression Investigate Regulation

References

The Significance of Endocrocin in Aspergillus fumigatus Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endocrocin, a polyketide-derived anthraquinone, is a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. While historically known from various fungi, its role in the biology of A. fumigatus has been the subject of increasing investigation. This technical guide provides an in-depth overview of the biosynthesis, genetic regulation, and known biological functions of this compound, with a particular focus on its potential as a virulence factor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in mycology and drug development.

Introduction

Aspergillus fumigatus is a ubiquitous saprophytic fungus and the primary causative agent of invasive aspergillosis, a life-threatening infection in immunocompromised individuals[1]. The fungus produces a diverse array of secondary metabolites, many of which are implicated in its pathogenicity[2]. This compound is one such metabolite, an anthraquinone pigment that has been shown to modulate host immune responses[2]. Understanding the molecular underpinnings of this compound production and its biological significance is crucial for elucidating the pathogenesis of A. fumigatus and for the potential development of novel antifungal strategies.

This compound Biosynthesis

The biosynthesis of this compound in Aspergillus fumigatus is orchestrated by a dedicated gene cluster, designated the enc cluster. This cluster contains the core genes necessary for the synthesis of the anthraquinone backbone from acetyl-CoA and malonyl-CoA precursors.

The enc Gene Cluster

The enc gene cluster is located on chromosome IV and comprises four key genes: encA, encB, encC, and encD[3].

  • encA : Encodes a non-reducing polyketide synthase (NR-PKS) which is the core enzyme responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone[3].

  • encB : Encodes a metallo-β-lactamase type thioesterase (MβL-TE) that is crucial for the release of the nascent polyketide chain from EncA[3].

  • encC : Encodes a monooxygenase, which is predicted to catalyze the final oxidation step to form this compound[4].

  • encD : Encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase that acts as a negative regulator of this compound production. Its deletion leads to increased this compound accumulation[3][5].

Interestingly, a second gene cluster, the trypacidin (tpc) cluster, has also been found to contribute to this compound production in some A. fumigatus strains, highlighting a degree of metabolic redundancy[6].

Regulation of this compound Production

The expression of the enc gene cluster is tightly regulated at the transcriptional level by global secondary metabolism regulators, most notably the LaeA protein, a component of the Velvet complex.

The Role of LaeA and the Velvet Complex

LaeA is a master regulator of secondary metabolism in many filamentous fungi, including A. fumigatus[4][7][8][9]. It forms a nuclear complex with other proteins, including VeA and VelB (the Velvet complex), which collectively control the expression of numerous secondary metabolite gene clusters in response to environmental cues such as light and temperature[2][7][10]. Deletion of laeA results in the silencing of the enc gene cluster and a complete loss of this compound production, demonstrating its critical role in activating this pathway[4][5].

Signaling Pathway for this compound Biosynthesis

The precise signaling cascade leading to the activation of the enc cluster by LaeA is complex and integrated with the fungus's overall developmental program. Environmental signals are perceived and transduced through various signaling pathways, which in turn modulate the activity of the Velvet complex. In the nucleus, the LaeA-containing complex is thought to remodel chromatin, making the enc gene cluster accessible for transcription.

G Light Light Velvet_Complex Velvet Complex (VeA, VelB) Light->Velvet_Complex Inhibits nuclear entry of VeA Temperature Temperature Nutrients Nutrient Availability GPCR G-Protein Coupled Receptors PKA Protein Kinase A (PkaA) GPCR->PKA RasA RasA GPCR->RasA LaeA LaeA PKA->LaeA RasA->LaeA Negative Regulation Velvet_Complex->LaeA Forms nuclear complex enc_cluster enc Gene Cluster (encA, encB, encC) LaeA->enc_cluster Positive Regulation This compound This compound enc_cluster->this compound encD encD encD->this compound Negative Regulation

Figure 1. Simplified signaling pathway for the regulation of this compound biosynthesis in A. fumigatus.

Biological Significance of this compound

The production of this compound by A. fumigatus is not without biological consequence. Its most well-characterized function is its role in modulating the host immune response, particularly the activity of neutrophils.

Inhibition of Neutrophil Migration

Neutrophils are a critical component of the innate immune system and are essential for controlling A. fumigatus infections. This compound has been demonstrated to possess anti-inflammatory properties by inhibiting the migration of human neutrophils[2]. This inhibition of chemotaxis could represent a virulence mechanism, allowing the fungus to evade clearance by the host's primary phagocytic defense.

Quantitative Data Summary

The following table summarizes the qualitative effects of various genetic modifications on this compound production in A. fumigatus, as determined by methods such as Thin Layer Chromatography (TLC).

Strain/ConditionGenetic ModificationEffect on this compound ProductionReference
Wild-Type-Baseline production[3][5]
ΔencADeletion of the polyketide synthase geneAbolished[3][5]
ΔencDDeletion of the negative regulator geneSignificantly Increased[3][5]
OEencAOverexpression of the polyketide synthase geneSignificantly Increased[3][5]
OEencDOverexpression of the negative regulator geneAbolished[3][5]
ΔlaeADeletion of the global regulator geneAbolished[4][5]

Experimental Protocols

Generation of A. fumigatus Mutant Strains

The generation of gene deletion and overexpression mutants in A. fumigatus is a cornerstone for studying gene function. The following is a generalized workflow for creating such mutants.

G cluster_cassette Deletion Cassette Construction cluster_transformation Fungal Transformation cluster_verification Mutant Verification PCR1 PCR amplify 5' flanking region of target gene Fusion_PCR Fusion PCR to join the three fragments PCR1->Fusion_PCR PCR2 PCR amplify 3' flanking region of target gene PCR2->Fusion_PCR PCR3 PCR amplify selectable marker (e.g., hph) PCR3->Fusion_PCR Protoplast Generate protoplasts from A. fumigatus mycelia Transformation Transform protoplasts with deletion cassette using PEG-CaCl2 Protoplast->Transformation Regeneration Plate on regeneration medium with selective agent Transformation->Regeneration gDNA_extraction Isolate genomic DNA from putative transformants PCR_screen PCR screening to confirm homologous recombination gDNA_extraction->PCR_screen Southern Southern blot analysis to confirm single integration PCR_screen->Southern

Figure 2. General workflow for generating gene deletion mutants in A. fumigatus.

Detailed Methodology for Double-Joint PCR (DJ-PCR) based Gene Deletion:

  • Amplification of Flanking Regions and Selectable Marker:

    • Amplify a ~1.5 kb region upstream (5' flank) and a ~1.5 kb region downstream (3' flank) of the target gene from wild-type A. fumigatus genomic DNA.

    • Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph) from a plasmid template. Design primers with tails that are complementary to the flanking regions.

  • Fusion PCR:

    • Combine the three amplicons (5' flank, 3' flank, and selectable marker) in a PCR reaction.

    • Using nested primers that bind to the outer ends of the flanking regions, amplify a single fusion product consisting of the selectable marker flanked by the upstream and downstream regions of the target gene.

  • Protoplast Formation and Transformation:

    • Grow the recipient A. fumigatus strain (e.g., a ΔakuB strain to enhance homologous recombination) in liquid medium.

    • Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., Glucanex) to generate protoplasts.

    • Incubate the protoplasts with the fusion PCR product and a PEG-CaCl2 solution to facilitate DNA uptake.

  • Selection and Verification of Transformants:

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

    • Isolate genomic DNA from resistant colonies and perform PCR screening with primers that can differentiate between the wild-type locus and the disrupted locus.

    • Confirm single, homologous integration of the deletion cassette by Southern blot analysis.

Extraction and Analysis of this compound

Small-Scale Extraction for TLC Analysis:

  • Grow A. fumigatus strains on solid Glucose Minimal Medium (GMM) agar plates for 5-7 days at 37°C.

  • Excise agar plugs from the colonies and place them in a microcentrifuge tube.

  • Add an equal volume of ethyl acetate and vortex vigorously for 1 minute.

  • Centrifuge at high speed for 5 minutes to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

  • Resuspend the dried extract in a small volume of ethyl acetate for TLC analysis.

TLC Analysis:

  • Spot the resuspended extracts onto a silica gel TLC plate.

  • Develop the plate in a solvent system of toluene:ethyl acetate:formic acid (e.g., 5:4:1 v/v/v).

  • Visualize the separated compounds under UV light. This compound will appear as a distinct spot with a characteristic retention factor (Rf) and color.

Quantitative Analysis by HPLC:

For quantitative analysis, a more rigorous extraction and High-Performance Liquid Chromatography (HPLC) are required.

  • Extraction: Perform a scaled-up extraction from liquid or solid cultures using ethyl acetate. The extract should be filtered and dried under reduced pressure.

  • Sample Preparation: Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is typically used.

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (approximately 280 nm and 430 nm).

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. The concentration of this compound in the fungal extracts can then be determined by comparing the peak area to the standard curve.

Neutrophil Migration (Chemotaxis) Assay

The Boyden chamber or Transwell assay is a standard method to assess the effect of compounds on neutrophil chemotaxis.

Protocol Overview:

  • Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.

  • Assay Setup:

    • Use a 96-well Transwell plate with a polycarbonate membrane with 3-5 µm pores.

    • In the lower chamber, add a chemoattractant such as Interleukin-8 (IL-8) or f-Met-Leu-Phe (fMLP) to induce neutrophil migration. Include wells with medium alone as a negative control.

    • In the upper chamber, add the isolated neutrophils that have been pre-incubated with different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.

  • Quantification of Migration:

    • Remove the upper chamber.

    • The number of neutrophils that have migrated to the lower chamber can be quantified by several methods, including:

      • Cell counting: Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity.

      • Enzyme activity assay: Measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

Conclusion and Future Directions

This compound is a significant secondary metabolite in the biology of Aspergillus fumigatus, with a well-defined biosynthetic pathway and a complex regulatory network centered around the global regulator LaeA. Its ability to inhibit neutrophil migration highlights its potential as a virulence factor that may contribute to the fungus's ability to establish and maintain an infection.

Future research should focus on several key areas:

  • Quantitative analysis of this compound's effect on neutrophil migration: Determining the precise dose-response relationship and IC50 value is crucial for understanding its biological potency.

  • In vivo studies: Elucidating the role of this compound in animal models of aspergillosis will be essential to confirm its contribution to virulence.

  • Mechanism of action: Investigating the molecular targets of this compound in neutrophils will provide insights into its anti-inflammatory properties.

  • Drug development: The biosynthetic pathway of this compound could be a target for the development of novel antifungal drugs that disrupt this potential virulence mechanism.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted role of this compound in the biology and pathogenicity of Aspergillus fumigatus.

References

Endocrocin: A Key Intermediate in the Biosynthesis of Fungal Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Endocrocin, a polyketide-derived anthraquinone, is a secondary metabolite frequently identified in various species of fungi, lichens, and even some plants.[1] While recognized for its own biological activities, including potential anti-inflammatory and antitumor properties, its primary significance in mycotoxin research lies in its role as a crucial biosynthetic precursor. This guide provides a detailed examination of the evidence establishing this compound as an intermediate in the production of other mycotoxins, outlines the enzymatic pathways governing its formation and conversion, and presents relevant experimental data and protocols.

The Biosynthetic Pathway of this compound

The most thoroughly characterized pathway for this compound biosynthesis has been elucidated in the fungus Aspergillus fumigatus.[1][2] This pathway serves as a model for understanding how this foundational anthraquinone is produced. The synthesis is orchestrated by a dedicated gene cluster (enc cluster) and involves a series of enzymatic steps starting from the condensation of acetate units.

The core enzymes and their functions are:

  • EncA: An iterative non-reducing polyketide synthase (NR-PKS) that lacks a thioesterase domain. It is responsible for assembling the initial polyketide chain from seven malonyl-CoA molecules.[1]

  • EncB: A metallo-β-lactamase type thioesterase (MβL-TE). This enzyme works in concert with EncA to catalyze both the hydrolysis and the final Claisen cyclization of the nascent polyketide, releasing it from the PKS as atrochrysone carboxylic acid (ACA).[1]

  • EncC: A monooxygenase that functions as an anthrone oxidase. It catalyzes the oxidation of the unstable intermediate, this compound-9-anthrone, to form the stable anthraquinone, this compound.[1][3]

The proposed biosynthetic route proceeds as follows:

  • The NR-PKS EncA and the MβL-TE EncB collaborate to synthesize atrochrysone carboxylic acid (ACA).[1]

  • ACA undergoes a spontaneous dehydration to form this compound-9-anthrone.[1]

  • The anthrone oxidase, EncC, facilitates the final oxidation step to produce this compound.[1]

Interestingly, the enc cluster also contains a gene, encD, which acts as a negative regulator. Deletion of encD leads to a significant increase in this compound production, suggesting that the EncD enzyme likely modifies this compound into another, yet uncharacterized, compound.[1][2]

Endocrocin_Biosynthesis cluster_input Precursors cluster_enzymes Core Enzymes cluster_pathway Biosynthetic Pathway cluster_regulation Regulation Malonyl_CoA 7x Malonyl-CoA ACA Atrochrysone Carboxylic Acid (ACA) Malonyl_CoA->ACA EncA + EncB EncA EncA (NR-PKS) EncB EncB (MβL-TE) EncC EncC (Monooxygenase) Anthrone This compound-9-Anthrone ACA->Anthrone Spontaneous Dehydration This compound This compound Anthrone->this compound EncC (Oxidation) EncD EncD (Negative Regulator) This compound->EncD Modification? LaeA LaeA (Global Regulator) LaeA->EncA Activates Transcription

Caption: Proposed biosynthetic pathway of this compound in A. fumigatus.

This compound as a Precursor to Emodin and Downstream Mycotoxins

The central role of this compound as a precursor revolves around its conversion to emodin, a pivotal anthraquinone that serves as an intermediate in the biosynthesis of a wide array of fungal secondary metabolites, including pigments and potent mycotoxins.[4][5][6]

The conversion from this compound to emodin is a critical decarboxylation step. While early hypotheses considered this might be a spontaneous reaction, substantial evidence now indicates it is an enzyme-catalyzed process.[6]

  • Evidence from Gene Cluster Studies: In fungi that produce emodin-derived metabolites, such as Aspergillus nidulans (monodictyphenone pathway), the deletion of a specific decarboxylase gene (mdpH) leads to the accumulation of this compound.[1][6] This demonstrates that this compound is the direct substrate for the decarboxylase and that its conversion is a key branching point in the pathway. When the decarboxylase is absent, this compound becomes a terminal product or a "shunt product".[1]

  • Co-production of Metabolites: The concurrent isolation of this compound, emodin, and downstream products like secalonic acids from fungi such as Pyrenochaeta terrestris and Aspergillus aculeatus strongly suggests they are all part of a common, branching biosynthetic pathway originating from this compound.[4][5]

However, it is crucial to note that this pathway is not universal. In the characterized A. fumigatus enc cluster, this compound is the final product, and neither emodin nor other derivatives like asperthecin were detected.[1] Furthermore, a 1972 study using labeled this compound in the fungus Dermocybe sanguinea found that it was not incorporated into emodin, indicating that alternative pathways for emodin biosynthesis exist in some species.[1][4]

Endocrocin_Conversion cluster_pathway1 Pathway in A. fumigatus cluster_pathway2 Pathway in other fungi (e.g., A. nidulans) This compound This compound Terminal Terminal Product This compound->Terminal Emodin Emodin This compound->Emodin Decarboxylation Mycotoxins Secalonic Acids, Monodictyphenone, Geodin, etc. Emodin->Mycotoxins Further enzymatic steps Decarboxylase Decarboxylase (e.g., MdpH) Decarboxylase->Emodin

Caption: Divergent metabolic fates of this compound in different fungal species.

Regulation of this compound Biosynthesis

The production of this compound, like most secondary metabolites, is tightly regulated. The expression of the enc gene cluster in A. fumigatus is controlled by LaeA, a global regulator of secondary metabolism.[1][2][3] LaeA is a nuclear methyltransferase that influences the expression of numerous biosynthetic gene clusters. This regulation ensures that the production of this compound and its potential downstream mycotoxins is coordinated with the developmental and environmental state of the fungus.

Regulation_Pathway LaeA LaeA (Global Regulator) enc_cluster enc Gene Cluster (encA, encB, encC, encD) LaeA->enc_cluster Positive Regulation This compound This compound Production enc_cluster->this compound

Caption: High-level regulation of the this compound gene cluster by LaeA.

Quantitative Data Summary

The functional characterization of the enc gene cluster in A. fumigatus provided quantitative insights into the role of each gene.

Table 1: Genes and Enzymes of the this compound Biosynthetic Cluster in A. fumigatus

Gene Encoded Protein Predicted Function Role in Pathway
encA EncA Non-reducing polyketide synthase (NR-PKS) Assembles the polyketide backbone
encB EncB Metallo-β-lactamase type thioesterase (MβL-TE) Releases and cyclizes the polyketide chain
encC EncC Monooxygenase / Anthrone oxidase Catalyzes the final oxidation to this compound

| encD | EncD | 2-oxoglutarate-Fe(II) type oxidoreductase | Negative regulator of this compound levels |

Source: Data compiled from Lim et al., 2012.[1]

Table 2: Effect of Gene Manipulation on this compound Production in A. fumigatus

Strain Genetic Modification Effect on this compound Production
Wild-Type None Baseline production
ΔencA Deletion of encA Eliminated
ΔencB Deletion of encB Eliminated
ΔencC Deletion of encC Eliminated
ΔencD Deletion of encD Increased approximately 6-fold

| OE-encD | Overexpression of encD | Eliminated |

Source: Data compiled from Lim et al., 2012.[1]

Experimental Protocols

The following protocols are based on methodologies described for the characterization of the this compound pathway.[1]

5.1 Fungal Culture for Mycotoxin Production

  • Strain Inoculation: Inoculate spores of the desired fungal strain onto Potato Dextrose Agar (PDA) plates.

  • Incubation: Incubate the plates at 37°C for 3-5 days until sufficient mycelial growth and sporulation are observed.

  • Liquid Culture: Transfer a plug of the agar culture into a 250 mL flask containing 50 mL of a suitable liquid medium (e.g., Czapek-Dox broth).

  • Shaking Incubation: Incubate the liquid culture at 37°C with shaking at 200 rpm for 5-7 days to allow for secondary metabolite production.

5.2 Extraction of Anthraquinones

  • Homogenization: After incubation, homogenize the entire fungal culture (mycelia and broth).

  • Solvent Extraction: Transfer the homogenate to a separation funnel and extract three times with an equal volume of ethyl acetate.

  • Drying: Pool the organic layers and dry them over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Resuspension: Resuspend the dried extract in a known volume of methanol for analysis.

5.3 HPLC Analysis of this compound and Emodin This protocol is for the quantitative analysis of this compound and the detection of related anthraquinones.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Column: Reverse-phase Phenyl-Hexyl column (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-20 min: Linear gradient from 20% B to 100% B.

    • 20-25 min: Hold at 100% B.

    • 25-30 min: Return to 20% B and equilibrate.

  • Detection: Monitor at relevant wavelengths for this compound and emodin (e.g., 280 nm, 435 nm).

  • Quantification: Create a standard curve using purified this compound and emodin standards to quantify their concentration in the extracts.

Experimental_Workflow Culture 1. Fungal Culture (PDA -> Liquid Medium) Extraction 2. Solvent Extraction (Ethyl Acetate) Culture->Extraction Homogenization Analysis 3. HPLC-DAD Analysis Extraction->Analysis Resuspend in Methanol Result Quantification of This compound & Emodin Analysis->Result

Caption: General workflow for the analysis of this compound production.

Conclusion

This compound is unequivocally a precursor to other mycotoxins in numerous fungal species. Its decarboxylation to emodin represents a critical metabolic branch point, leading to the biosynthesis of a large and diverse family of anthraquinones and related compounds. However, the conversion is not a universal or spontaneous event; it is dependent on the presence of specific, pathway-encoded enzymes, such as decarboxylases. In fungi lacking these enzymes, such as the characterized strain of A. fumigatus, this compound serves as the terminal product of its biosynthetic pathway. The study of this compound's metabolic fate provides a clear example of how the genetic context of a biosynthetic gene cluster dictates the chemical output of a fungus, determining whether a metabolite is an intermediate or a final product. This understanding is fundamental for professionals in mycotoxin research and drug development who seek to understand, predict, or manipulate the production of these potent natural products.

References

Endocrocin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrocin is a naturally occurring anthraquinone pigment found in a variety of fungi, lichens, and plants.[1][2] As a secondary metabolite, it plays a role in the producing organism's chemical defense and virulence.[1][2] Notably, this compound has garnered significant interest within the scientific community for its biological activities, particularly its immunosuppressive properties as a potent inhibitor of neutrophil chemotaxis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway.

Chemical and Physical Properties

This compound (IUPAC name: 1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid) is a small molecule with a rigid, planar anthraquinone core. Its chemical structure is characterized by hydroxyl, methyl, and carboxylic acid functional groups, which contribute to its distinct physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₆H₁₀O₇PubChem
Molecular Weight 314.25 g/mol PubChem[3]
CAS Number 481-70-9PubChem[3]
Appearance Orange leafletsWikipedia
Melting Point Decomposes at 290-320 °CVarious Sources
Solubility Slightly soluble in water; soluble in organic solvents like ethyl acetate and methanol.General Knowledge
Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, recorded in deuterated methanol (CD₃OD) at 600 MHz, shows characteristic peaks corresponding to its aromatic protons and methyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.59s1HH-4
7.17d (J = 2.4 Hz)1HH-5
6.55d (J = 2.4 Hz)1HH-7
2.46s3H3-CH₃

1.1.2. ¹³C NMR Spectroscopy

1.1.3. FT-IR Spectroscopy

An FT-IR spectrum for this compound is not widely published. However, based on its functional groups, the following characteristic absorption peaks are expected:

Wavenumber (cm⁻¹)Functional Group
~3200-3500 (broad)O-H stretch (phenolic and carboxylic acid)
~3000-3100C-H stretch (aromatic)
~2850-2960C-H stretch (methyl)
~1680-1710C=O stretch (carboxylic acid)
~1620-1650C=O stretch (quinone)
~1450-1600C=C stretch (aromatic)

Experimental Protocols

The following protocols are based on methodologies reported for the extraction, purification, and analysis of this compound from fungal cultures, particularly Aspergillus fumigatus.[1]

Fungal Culture and this compound Production
  • Strain: Aspergillus fumigatus wild-type strain.

  • Medium: Glucose Minimal Medium (GMM) agar plates.

  • Inoculation: Inoculate plates with a spore suspension (1 x 10⁶ spores/mL).

  • Incubation: Incubate plates at 29°C for 7-10 days in the dark. This compound production is often observed as a reddish pigment in the mycelium and agar.

Extraction and Purification of this compound

2.2.1. Small-Scale Extraction for Preliminary Analysis

  • Excise a small agar plug from the center of a mature fungal colony.

  • Homogenize the agar plug in 1 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 5000 x g for 10 minutes to pellet the fungal biomass and agar.

  • Carefully transfer the ethyl acetate supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of methanol for analysis.

2.2.2. Large-Scale Extraction and Purification

  • Harvest the entire fungal biomass and agar from several culture plates.

  • Homogenize the material in a blender with ethyl acetate (approximately 200 mL per 10 plates).

  • Perform the extraction twice, combining the ethyl acetate fractions.

  • Filter the extract through cheesecloth and then filter paper to remove solid debris.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a minimal volume of methanol.

  • Fractionate the extract using column chromatography on Sephadex LH-20, eluting with methanol.

  • Collect fractions and monitor by TLC for the presence of this compound.

  • Pool the this compound-containing fractions and evaporate the solvent.

  • For final purification, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods

2.3.1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).

  • Visualization: Visualize the spots under UV light (254 nm and 366 nm). This compound typically appears as a dark quenching spot at 254 nm and may fluoresce at 366 nm.

2.3.2. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: Diode-array detector (DAD) monitoring at multiple wavelengths, including the visible range for the characteristic color of this compound.

Biosynthesis and Biological Activity

Biosynthetic Pathway

This compound is synthesized via a polyketide pathway in fungi. In Aspergillus fumigatus, a dedicated gene cluster (the enc cluster) is responsible for its production.[1][2] The core of this pathway involves a non-reducing polyketide synthase (NR-PKS).

Endocrocin_Biosynthesis AcetylCoA Acetyl-CoA EncA EncA (NR-PKS) AcetylCoA->EncA MalonylCoA Malonyl-CoA MalonylCoA->EncA Polyketide Polyketide Intermediate EncA->Polyketide Polyketide Synthesis EncB EncB (Thioesterase) Polyketide->EncB Release Atrochrysone Atrochrysone Carboxylic Acid EncB->Atrochrysone Dehydration Spontaneous Dehydration Atrochrysone->Dehydration EndocrocinAnthrone This compound-9-anthrone Dehydration->EndocrocinAnthrone EncC EncC (Monooxygenase) EndocrocinAnthrone->EncC Oxidation This compound This compound EncC->this compound EncD EncD (Negative Regulator) EncD->EncA

Caption: Biosynthetic pathway of this compound in Aspergillus fumigatus.

Immunosuppressive Activity

This compound is a known inhibitor of neutrophil chemotaxis, which is a key process in the innate immune response. By preventing neutrophils from migrating to sites of infection or inflammation, this compound can suppress the host's immune response. The precise molecular signaling pathway for this inhibition is still under investigation, but it is believed to interfere with the signaling cascades that regulate the actin cytoskeleton, which is essential for cell motility.

Neutrophil_Chemotaxis_Inhibition Chemoattractant Chemoattractant (e.g., fMLP, IL-8) GPCR G-protein Coupled Receptor (GPCR) Chemoattractant->GPCR Binds to Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) GPCR->Signaling Activates Actin Actin Cytoskeleton Rearrangement Signaling->Actin Migration Neutrophil Migration (Chemotaxis) Actin->Migration This compound This compound This compound->Signaling Inhibits

Caption: Proposed mechanism of this compound's inhibition of neutrophil chemotaxis.

Conclusion

This compound is a fascinating natural product with well-defined physical and chemical properties and significant biological activity. The detailed protocols provided in this guide offer a starting point for researchers interested in isolating and studying this compound. Further investigation into the precise molecular mechanisms of its immunosuppressive effects could lead to the development of new therapeutic agents for inflammatory diseases.

References

Methodological & Application

High-Yield Purification of Endocrocin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrocin is an anthraquinone pigment found in various fungi and lichens, exhibiting a range of biological activities, including potential antitumor and anti-inflammatory properties.[1] Its therapeutic potential has led to a growing interest in efficient methods for its isolation and purification. This document provides detailed application notes and protocols for high-yield purification of this compound, targeting researchers and professionals involved in natural product chemistry and drug development. The methodologies described are based on established solvent extraction and chromatographic techniques, optimized for maximizing yield and purity.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies.

  • Molecular Formula: C₁₆H₁₀O₇

  • Molecular Weight: 314.25 g/mol [2]

  • Appearance: Reddish crystalline solid

  • Solubility: Soluble in sodium bicarbonate (NaHCO₃) with a brown-red color, and in methanol and ethyl acetate. It has slight solubility in water.

  • Chemical Structure: 9,10-dihydro-1,6,8-trihydroxy-3-methyl-9,10-dioxo-2-anthracenecarboxylic acid[1]

Quantitative Data Summary

The following table summarizes representative data for the yield and purity of this compound at various stages of the purification process. It is important to note that these values are illustrative and can vary depending on the starting material, culture conditions, and specific laboratory practices.

Purification StageStarting MaterialTotal this compound (mg)Purity (%)Yield (%)
Crude Extract 120 plates of A. fumigatus250~60%100
After Sephadex LH-20 Crude Extract180~85%72
After Preparative HPLC Sephadex LH-20 Fraction150>98%60

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Aspergillus fumigatus

This protocol details the extraction of this compound from fungal cultures grown on solid medium.

Materials:

  • Aspergillus fumigatus cultures (approx. 120 plates) grown on solid GMM (Glucose Minimal Medium) at 29°C for 10 days.

  • Ethyl acetate

  • 0.01% Tween 80

  • Filter paper (5-10 µm and 1-5 µm particle retention)

  • Rotary evaporator

Procedure:

  • Harvest the fungal culture from all plates and homogenize the mycelia.

  • Extract the homogenized culture twice with an equal volume of ethyl acetate.[1]

  • Combine the ethyl acetate fractions.

  • Filter the combined extract through a 5- to 10-µm particle-retention-size filter paper to remove residual agar and hyphal material.[1]

  • Subsequently, filter the extract through a 1- to 5-µm particle-retention-filter paper to remove residual conidia.[1]

  • Evaporate the filtered extract in vacuo using a rotary evaporator to yield a dried crude extract.[1]

Protocol 2: Fractionation by Sephadex LH-20 Column Chromatography

This protocol describes the initial purification of the crude extract using size-exclusion and partition chromatography.

Materials:

  • Dried crude this compound extract

  • Chloroform

  • Methanol

  • Sephadex LH-20 resin

  • Chromatography column

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Reconstitute the dried crude extract in approximately 5 ml of a 1:1 (vol/vol) chloroform-methanol mixture.[1]

  • Pack a chromatography column with Sephadex LH-20 resin equilibrated with the same chloroform-methanol mixture.

  • Carefully load the reconstituted extract onto the top of the column.

  • Elute the column with the chloroform-methanol mixture and collect fractions using a fraction collector.

  • Monitor the separation by subjecting each fraction to Thin-Layer Chromatography (TLC) analysis.

  • Combine the fractions containing the major red metabolite, which is this compound.[1]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the final purification step to obtain high-purity this compound.

Materials:

  • Combined this compound-rich fractions from Protocol 2

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (HPLC grade)

  • Preparative HPLC system with a C18 column (e.g., Phenomenex Onyx monolithic C18, 100 by 4.6 mm)[1]

  • Diode Array Detector (DAD)

Procedure:

  • Evaporate the solvent from the combined fractions obtained from the Sephadex LH-20 column.

  • Reconstitute the dried residue in methanol.

  • Set up the HPLC system with a reverse-phase C18 column.

  • Prepare the mobile phases: Mobile Phase A (Water with 0.1% acetic acid) and Mobile Phase B (Methanol with 0.1% acetic acid).

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the column with a linear gradient of methanol in water (containing 0.1% acetic acid). A typical gradient might start from a low percentage of methanol and increase to 100% methanol over a set period.[1]

  • Monitor the elution profile using a DAD detector at a wavelength suitable for this compound (e.g., 440 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

Visualizations

Endocrocin_Purification_Workflow cluster_extraction Step 1: Extraction cluster_chromatography Step 2: Column Chromatography cluster_hplc Step 3: HPLC Purification Fungal_Culture Fungal Culture (Aspergillus fumigatus) Homogenization Homogenization Fungal_Culture->Homogenization Solvent_Extraction Solvent Extraction (Ethyl Acetate) Homogenization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Column_Chromatography Sephadex LH-20 Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Enriched_Fraction This compound-Enriched Fraction TLC_Analysis->Enriched_Fraction HPLC Preparative HPLC (C18 Column) Enriched_Fraction->HPLC Peak_Collection Peak Collection HPLC->Peak_Collection Solvent_Evaporation Solvent Evaporation Peak_Collection->Solvent_Evaporation Pure_this compound High-Purity this compound Solvent_Evaporation->Pure_this compound

Caption: Overall workflow for the high-yield purification of this compound.

Endocrocin_Purification_Logic Start Start: Fungal Biomass Crude_Extract Crude Extract (this compound + Impurities) Start->Crude_Extract Extraction Column_Step Column Chromatography (Separation by Size & Polarity) Crude_Extract->Column_Step Initial Purification HPLC_Step HPLC Purification (High-Resolution Separation) Column_Step->HPLC_Step Final Polishing Final_Product Pure this compound (>98%) HPLC_Step->Final_Product Isolation

Caption: Logical flow of the this compound purification process.

References

Application Notes and Protocols for the Detection of Endocrocin Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endocrocin is a naturally occurring anthraquinone pigment found in various fungi, including species of Aspergillus and Penicillium, as well as in some lichens.[1][2] As a secondary metabolite, its detection and quantification are crucial in fungal research, natural product discovery, and quality control processes. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of this compound.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development for the effective detection of this compound using TLC.

Application Notes

Thin-layer chromatography separates compounds based on the principle of differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[5][6] For a non-polar compound like this compound, a polar stationary phase such as silica gel is commonly used, along with a less polar mobile phase.

The choice of the mobile phase is critical for achieving good separation. A common solvent system for this compound analysis is a mixture of toluene, ethyl acetate, and formic acid.[7] The ratio of these solvents can be adjusted to optimize the separation and the resulting Retention Factor (Rf) value. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by thesolvent front, is a key characteristic for identifying compounds, though it can be influenced by experimental conditions such as temperature, solvent saturation, and the specific adsorbent layer.[6]

Visualization of this compound on the TLC plate is typically achieved under UV light, as anthraquinones are UV-active compounds.[7][8] For enhanced detection or in the absence of a UV lamp, chemical staining reagents can be employed.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound from Fungal Culture

This protocol is adapted from methodologies used for extracting this compound from Aspergillus fumigatus.[7]

  • Cultivation: Grow the fungal strain of interest on an appropriate solid or in a liquid medium under conditions known to promote secondary metabolite production.

  • Harvesting: For solid cultures, a core of the fungal culture (including mycelia and agar) can be extracted. For liquid cultures, separate the mycelia from the broth via filtration.

  • Homogenization: Homogenize the harvested fungal material in a small volume of 0.01% Tween 80 or a similar buffer.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the homogenized mixture. Vortex vigorously for 30 minutes at room temperature to extract the secondary metabolites.

  • Phase Separation: Centrifuge the mixture for 5 minutes at approximately 3,500 rpm to separate the organic and aqueous layers.

  • Concentration: Carefully collect the upper ethyl acetate layer and transfer it to a new tube. Evaporate the solvent to dryness at room temperature or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried crude extract in a small, known volume (e.g., 50-100 μL) of ethyl acetate. This solution is now ready for TLC analysis.[7]

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

This protocol outlines the procedure for developing the TLC plate.[5][9][10]

  • Plate Preparation: Obtain a 250-μm analytical silica plate.[7] Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate. Mark the points for sample application along this line, ensuring they are not too close to the edges.

  • Chamber Preparation: Pour the chosen mobile phase into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Sample Spotting: Using a capillary tube, carefully spot 5-10 μL of the reconstituted extract onto the marked origin line on the TLC plate.[7] Keep the spots as small as possible to ensure good separation. Allow the solvent to evaporate completely between applications if multiple applications are needed for a single spot.

  • Plate Development: Place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion: Once the solvent front has reached approximately 0.5 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Protocol 3: Visualization of this compound

This compound spots are not typically visible to the naked eye and require a visualization technique.

  • UV Visualization (Non-destructive): Place the dried TLC plate under a UV lamp. Visualize the plate at both short (254 nm) and long (366 nm) wavelengths.[7] UV-active compounds like this compound will appear as dark spots against the fluorescent background of the plate at 254 nm.[8] Circle the observed spots with a pencil, as they will disappear once the UV light is removed.

  • Chemical Staining (Destructive): If UV visualization is insufficient or unavailable, chemical stains can be used. For anthraquinones, spraying the plate with a 5% potassium hydroxide (KOH) solution can be effective.[2] This often results in colored spots (e.g., pink to red) for anthraquinone-related compounds.[11] After spraying, gentle heating with a heat gun may be required to develop the spots.[12]

Data Presentation

Quantitative data from TLC experiments, such as Rf values, can be summarized for comparison. The tables below show examples of mobile phase systems used for this compound detection and typical Rf values.

Table 1: TLC Systems for this compound Detection

Stationary PhaseMobile Phase CompositionVolume RatioReference
Silica Gel (250-μm)Toluene : Ethyl Acetate : Formic Acid5 : 4 : 0.8[7]
Silica Geln-Pentanol : Pyridine : Methanol6 : 4 : 3
Silica GelToluene : Ethyl Acetate : Ethanol : Formic Acid10 : 8 : 1 : 2

Table 2: Example Rf Values for this compound

Mobile Phase SystemCompoundTypical Rf Value*
Toluene : Ethyl Acetate : Formic Acid (5:4:0.8)This compound0.4 - 0.5
Toluene : Ethyl Acetate : Ethanol : Formic Acid (10:8:1:2)This compound0.6 - 0.7

*Note: Rf values are indicative and can vary based on specific experimental conditions such as temperature, chamber saturation, and plate manufacturer.

For truly quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer is recommended. Alternatively, recent methods involve capturing high-resolution images of the TLC plate and using specialized software to measure spot intensity relative to a standard curve of known concentrations.[13][14]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the detection of this compound using TLC, from sample preparation to final visualization.

G TLC Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis p1 Fungal Cultivation p2 Harvesting p1->p2 p3 Homogenization p2->p3 p4 Ethyl Acetate Extraction p3->p4 p5 Concentration p4->p5 p6 Reconstitution p5->p6 t3 Sample Spotting p6->t3 t1 TLC Plate Preparation t1->t3 t2 Chamber Equilibration t4 Plate Development t2->t4 v1 Plate Drying t4->v1 v2 UV Light (254/366 nm) v1->v2 v3 Rf Value Calculation v2->v3 v4 Data Interpretation v3->v4

Caption: Workflow for this compound detection via TLC.

This compound Biosynthesis Pathway

This diagram outlines the key enzymatic steps in the biosynthesis of this compound in Aspergillus fumigatus, which is regulated by the LaeA protein.[1][15]

G This compound Biosynthetic Pathway in Aspergillus fumigatus start 7-Malonyl-CoA aca Atrochrysone Carboxylic Acid (ACA) start->aca EncA, EncB anthrone This compound-9-anthrone aca->anthrone Spontaneous Dehydration This compound This compound anthrone->this compound EncC encA EncA (NR-PKS) encB EncB (MβL-TE) encC EncC (Oxidase) encD EncD encD->this compound Negative Regulation laeA LaeA Regulator laeA->encA Positive Regulation laeA->encB laeA->encC

Caption: Biosynthesis of this compound in A. fumigatus.

References

Quantitative Analysis of Endocrocin in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrocin is an anthraquinone pigment produced by a variety of fungi and lichens. It serves as a key intermediate in the biosynthesis of several other secondary metabolites, including some mycotoxins. The quantitative analysis of this compound in complex mixtures, such as fungal fermentation broths and extracts, is crucial for understanding its biosynthetic pathways, optimizing its production for potential industrial applications, and for quality control in drug development processes where it or its derivatives may be relevant. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Data Presentation: Quantitative this compound Production

The following table summarizes quantitative data on this compound production in a genetically engineered organism, providing a baseline for comparison. Further research into various fungal species and culture conditions would provide a more comprehensive overview of this compound yields in different complex matrices.

OrganismGenetic ModificationCulture ConditionThis compound Titer (mg/L)Analytical MethodReference
Saccharomyces cerevisiaeEngineered with this compound biosynthetic pathwayFed-batch fermentation661.2 ± 50.5HPLC[1]
Saccharomyces cerevisiaeEngineered with this compound biosynthetic pathway and mutated ACC1Shake flask culture233.6 ± 20.3HPLC[1]
Aspergillus fumigatusWild TypeSolid Glucose Minimal Medium-HPLC (Relative Quantification)[2]
Aspergillus fumigatusΔencD mutantSolid Glucose Minimal Medium~6-fold increase vs. Wild TypeHPLC (Relative Quantification)[2]
Aspergillus fumigatusOverexpression of encASolid Glucose Minimal MediumSignificant increase vs. Wild TypeHPLC (Relative Quantification)[2]

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol describes the extraction of this compound from fungal cultures for subsequent analysis.

Materials:

  • Fungal culture (solid or liquid)

  • Ethyl acetate

  • 0.01% Tween 80 (for solid cultures)

  • Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • For solid cultures:

    • Excise a standardized plug (e.g., 1.2 cm diameter) from the fungal colony.[2]

    • Homogenize the plug in a suitable volume (e.g., 2 mL) of 0.01% Tween 80.[2]

  • For liquid cultures:

    • Centrifuge the culture broth to separate the mycelia from the supernatant. The supernatant can be analyzed directly after filtration, while the mycelia can be extracted as described below.

  • Extraction:

    • To the homogenized solid culture or the mycelial pellet, add an equal volume of ethyl acetate.

    • Vortex vigorously for 30 minutes at room temperature.[2]

    • Centrifuge the mixture at 3,500 rpm for 5 minutes to separate the phases.[2]

    • Carefully collect the upper ethyl acetate layer.

  • Drying and Reconstitution:

    • Evaporate the ethyl acetate extract to dryness using a rotary evaporator or a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

    • Vortex to dissolve the residue completely.

  • Filtration:

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC or LC-MS analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (optional, for mobile phase modification)

  • This compound standard of known purity.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 45 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 440 nm[1]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve:

    • Inject each calibration standard into the HPLC system.

    • Record the peak area for this compound at each concentration.

    • Plot a calibration curve of peak area versus concentration. Determine the linearity (R²) of the curve.

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Record the peak area of this compound in the sample.

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in the injected sample.

    • Calculate the total amount of this compound in the original fungal culture, taking into account the extraction volume and any dilution factors.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, LC-MS/MS can be employed.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Electrospray Ionization (ESI) source.

LC Conditions:

  • Use the same column and mobile phases as the HPLC method. A faster gradient may be employed for higher throughput.

MS/MS Parameters (Example):

  • Ionization Mode: Negative ESI

  • Precursor Ion (m/z): [M-H]⁻ for this compound (e.g., 313.0)

  • Product Ions (m/z): To be determined by infusion of a standard and performing a product ion scan.

  • Collision Energy: Optimize for the specific instrument and precursor ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol:

  • Follow the same standard preparation and sample analysis steps as for HPLC.

  • Set up the MS/MS method with the appropriate MRM transitions for this compound.

  • Generate a calibration curve based on the peak areas from the MRM chromatograms.

  • Quantify this compound in the samples using the MRM-based calibration curve.

Quantitative Analysis by UV-Vis Spectrophotometry

This method is suitable for a rapid estimation of total anthraquinone content, including this compound, in a purified or semi-purified extract.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Methanol or other suitable solvent.

  • This compound standard.

Protocol:

  • Wavelength of Maximum Absorbance (λmax):

    • Scan a solution of this compound standard across the UV-Vis spectrum (e.g., 200-600 nm) to determine the λmax. For anthraquinones, this is typically in the range of 250-290 nm and around 440 nm.[1]

  • Standard Curve:

    • Prepare a series of this compound standards in methanol.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a standard curve of absorbance versus concentration and determine the molar absorptivity.

  • Sample Measurement:

    • Dilute the sample extract if necessary to fall within the linear range of the standard curve.

    • Measure the absorbance of the sample at the λmax.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the standard curve.

    • Note: This method is less specific than chromatographic methods and may be influenced by other compounds in the mixture that absorb at the same wavelength.

Visualizations

This compound Biosynthetic Pathway

endocrocin_biosynthesis acetyl_coa Acetyl-CoA polyketide Octaketide Intermediate acetyl_coa->polyketide encA (NR-PKS) malonyl_coa Malonyl-CoA malonyl_coa->polyketide encA (NR-PKS) anthrone This compound-9-anthrone polyketide->anthrone encB (MβL-TE) This compound This compound anthrone->this compound encC (Monooxygenase)

Caption: Proposed biosynthetic pathway of this compound in Aspergillus fumigatus.[2][3]

Experimental Workflow for this compound Quantification

endocrocin_workflow start Fungal Culture (Solid or Liquid) extraction Extraction with Ethyl Acetate start->extraction concentration Evaporation and Reconstitution in Methanol extraction->concentration filtration Syringe Filtration (0.22 µm) concentration->filtration analysis Analytical Method filtration->analysis hplc HPLC-DAD/UV analysis->hplc Chromatographic Separation lcms LC-MS/MS analysis->lcms High Sensitivity & Specificity uvvis UV-Vis Spectrophotometry analysis->uvvis Rapid Screening quantification Data Analysis and Quantification hplc->quantification lcms->quantification uvvis->quantification

Caption: General workflow for the quantitative analysis of this compound.

References

Chemical Synthesis of Endocrocin and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of endocrocin and its analogues. This compound, a naturally occurring anthraquinone, and its derivatives are of significant interest to the scientific community due to their potential therapeutic properties, including anticancer activities. These notes are intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (1,6,8-trihydroxy-3-methyl-9,10-anthraquinone-2-carboxylic acid) is a polyketide secondary metabolite found in various species of fungi and lichens. Its structural similarity to other biologically active anthraquinones, such as emodin, has spurred interest in its synthesis and the generation of analogues for biological evaluation. The development of efficient synthetic routes is crucial for accessing sufficient quantities of these compounds for detailed biological studies and for creating structural diversity to explore structure-activity relationships (SAR).

Synthetic Strategies

The primary approach to the chemical synthesis of this compound and its analogues involves the modification of readily available natural products, most notably emodin. Emodin (1,8-dihydroxy-6-methylanthracene-9,10-dione) shares the core anthraquinone scaffold with this compound, making it an ideal starting material. Key synthetic transformations include regioselective functionalization of the anthraquinone core, often requiring the use of protecting groups, followed by the introduction of the carboxylic acid moiety.

A notable method for the synthesis of this compound was reported by Steglich and Reininger, which has been a foundational reference in the field. More recent approaches have focused on improving the regioselectivity and overall efficiency of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from Emodin (A Representative Method)

This protocol is a representative synthesis based on literature precedents, involving the protection of hydroxyl groups, regioselective formylation, and subsequent oxidation to the carboxylic acid.

Step 1: Protection of Emodin

  • To a solution of emodin (1.0 eq) in dry N,N-dimethylformamide (DMF), add an excess of a suitable protecting group reagent, for example, benzyl bromide (3.5 eq), and a base such as potassium carbonate (K₂CO₃) (4.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected emodin.

Step 2: Regioselective Formylation (Vilsmeier-Haack Reaction)

  • To a solution of the protected emodin (1.0 eq) in dry DMF, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent, wash with water, dry, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Oxidation to Carboxylic Acid

  • Dissolve the formylated intermediate (1.0 eq) in a suitable solvent mixture, such as t-butanol and water.

  • Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂), in the presence of a scavenger like 2-methyl-2-butene.

  • Stir the reaction at room temperature until the aldehyde is completely oxidized, as monitored by TLC.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary.

  • Acidify the mixture with dilute hydrochloric acid (HCl) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the protected this compound.

Step 4: Deprotection

  • Dissolve the protected this compound (1.0 eq) in a suitable solvent for the chosen protecting group (e.g., trifluoroacetic acid for benzyl ethers).

  • Perform the deprotection reaction under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups using Pd/C).

  • Monitor the reaction by TLC until completion.

  • Remove the catalyst by filtration and concentrate the solvent.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of a Representative Synthesis of an this compound Analogue from Emodin
StepReactionReagents and ConditionsYield (%)
1O-methylation of Emodin(CH₃)₂SO₄, K₂CO₃, Acetone, reflux~95
2Benzylic BrominationNBS, AIBN, CCl₄, reflux~70
3Sommelet ReactionHexamethylenetetramine, H₂O/CHCl₃~60
4Oxidation to Carboxylic AcidAg₂O, NaOH, H₂O/THF~80
5DemethylationBBr₃, CH₂Cl₂~75

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: In Vitro Anticancer Activity of Emodin and a Synthetic Analogue (Compound 7a)[1]
CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)
EmodinHepG2 (Liver Cancer)43.87 ± 1.280.51
EmodinMCF-7 (Breast Cancer)52.72 ± 2.220.43
Compound 7a HepG2 (Liver Cancer) 4.95 ± 0.25 2.82
Compound 7a MCF-7 (Breast Cancer) 6.18 ± 0.31 2.36

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. The Selectivity Index (SI) is the ratio of the IC₅₀ in normal cells to that in cancer cells. A higher SI indicates greater selectivity for cancer cells.[1]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G Emodin Emodin Protected_Emodin Protected Emodin Emodin->Protected_Emodin Protection Formylated_Intermediate Formylated Intermediate Protected_Emodin->Formylated_Intermediate Formylation Protected_this compound Protected this compound Formylated_Intermediate->Protected_this compound Oxidation This compound This compound Protected_this compound->this compound Deprotection

Caption: A generalized workflow for the chemical synthesis of this compound from emodin.

Potential Signaling Pathways Affected by this compound Analogues

Research on the biological activities of emodin derivatives suggests that they can induce apoptosis and cause cell cycle arrest in cancer cells.[2][3] While specific pathways for this compound analogues are still under investigation, it is hypothesized that they may act on similar intracellular signaling cascades.

G cluster_cell Cancer Cell cluster_pathway Apoptosis Induction cluster_cycle Cell Cycle Arrest Endocrocin_Analogue This compound Analogue Bax Bax (Pro-apoptotic) Endocrocin_Analogue->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Endocrocin_Analogue->Bcl2 Downregulates p21 p21 Endocrocin_Analogue->p21 Upregulates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK CDK p21->CDK Inhibits G1_S_phase G1/S Phase Arrest CDK->G1_S_phase Promotes Progression

References

Potential Biotechnological Applications of Endocrocin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrocin is a naturally occurring anthraquinone pigment found in various fungi, lichens, and plants.[1] As a member of the anthraquinone family, this compound shares structural similarities with compounds known for a wide range of medicinal properties, including laxative, anti-inflammatory, and antitumor effects.[1] While specific research on this compound's biotechnological applications is emerging, its structural analog, emodin, has been extensively studied, revealing significant potential in oncology and inflammatory disease research. This document provides an overview of the potential biotechnological applications of this compound, drawing parallels with the well-documented activities of emodin. Detailed protocols for key in vitro assays are provided to facilitate further investigation into this compound's therapeutic potential.

Anticancer Applications

The structural similarity of this compound to emodin suggests its potential as an anticancer agent. Emodin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) through multiple signaling pathways.[2][3][4] These effects are often dose- and time-dependent.[2]

Inhibition of Cancer Cell Proliferation

Application Note: this compound can be investigated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency. Based on studies with the related compound emodin, this compound may exhibit selective cytotoxicity towards cancer cells.

Quantitative Data Summary (Emodin as a proxy):

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Bcap-37Breast CancerNot specified24, 48, 72[2]
ZR-75-30Breast CancerNot specified24, 48, 72[2]
HepaRGHepatocellular CarcinomaNot specifiedNot specified[3]
U2OSOsteosarcoma~40Not specified[5]
HK-2KidneyNot specifiedNot specified[6]
A549Lung Adenocarcinoma~50Not specified[7]
IHH4Papillary Thyroid CancerNot specified24[8]
TPC-1Papillary Thyroid CancerNot specified24[8]
H1299Non-small cell lung cancerNot specifiedNot specified[4]
U266Multiple Myeloma1.82 ± 0.0748[9]
MM1sMultiple Myeloma2.01 ± 0.1048[9]
U373Glioblastoma18.5948[10]
MCF-7Breast Carcinoma16.5648[10]
HT-29Colorectal Cancer5.3848[10]
CCRF-CEMLeukemia35.62Not specified[11]
CEM/ADR5000Multidrug-resistant Leukemia35.27Not specified[11]
Induction of Apoptosis

Application Note: this compound's potential to induce apoptosis in cancer cells can be explored. Emodin triggers apoptosis through both mitochondrial (intrinsic) and endoplasmic reticulum (ER) stress-related (extrinsic) pathways.[3][5] Key events include the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[3][7]

Signaling Pathway: this compound-Induced Apoptosis (Hypothetical)

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Applications

Anthraquinones, including emodin, have demonstrated significant anti-inflammatory properties.[12] This suggests that this compound could be a valuable tool for studying and potentially treating inflammatory conditions.

Inhibition of Pro-inflammatory Mediators

Application Note: this compound can be evaluated for its ability to suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in activated macrophages (e.g., RAW 264.7 cells).[12][13] The inhibition of these molecules is a critical indicator of anti-inflammatory activity.

Quantitative Data Summary (Emodin as a proxy):

MediatorCell LineIC50 (µM)StimulantReference
NORAW 264.7~5LPS[14]
TNF-αBMMCsNot specifiedPMA + A23187[15]
IL-6BMMCsNot specifiedPMA + A23187[15]
Modulation of Inflammatory Signaling Pathways

Application Note: A key mechanism underlying the anti-inflammatory effects of emodin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] this compound could be investigated for its ability to prevent the activation and nuclear translocation of NF-κB, a central regulator of inflammatory gene expression.

Signaling Pathway: this compound Inhibition of NF-κB

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Other Stimuli TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK NFkB_n NF-κB NFkB_n->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biotechnological applications of this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.[17][18]

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Workflow:

A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[19]

Materials:

  • This compound

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Measurement of Nitric Oxide (NO) Production using the Griess Assay

Objective: To determine the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[20][21]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of TNF-α and IL-6 by ELISA

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.[22][23]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Seed and treat RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentrations of TNF-α and IL-6 in the supernatants based on the standard curves.

Conclusion

While direct experimental data for this compound is limited, the extensive research on its structural analog, emodin, strongly suggests its potential as a valuable compound for biotechnological applications, particularly in the fields of cancer and inflammation research. The provided application notes and detailed protocols offer a solid framework for researchers to initiate investigations into the specific biological activities and mechanisms of action of this compound. Further studies are warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.

References

Regioselective Synthesis of Endocrocin from Emodin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective synthesis of endocrocin, a naturally occurring anthraquinone, starting from the readily available emodin. This semi-synthetic approach offers a controlled and efficient route to obtaining this compound for research and development purposes, particularly in the fields of drug discovery and materials science. The described methodology involves a four-step process: protection of the hydroxyl groups of emodin, regioselective formylation at the C-7 position via a Marschalk-type reaction, oxidation of the formyl group to a carboxylic acid, and subsequent deprotection to yield the final product.

Introduction

This compound (1,6,8-trihydroxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) is an anthraquinone derivative found in various fungi and lichens. It shares a close biosynthetic relationship with emodin (1,3,8-trihydroxy-6-methylanthraquinone), a well-known natural product with a wide range of biological activities.[1][2][3][4] The targeted introduction of a carboxylic acid group at the C-2 position of the emodin scaffold to yield this compound can be achieved through a regioselective chemical synthesis. This application note details a robust protocol for this transformation, which is crucial for accessing pure this compound for pharmacological and other scientific investigations.

Synthetic Strategy

The overall synthetic pathway from emodin to this compound is depicted below. The key to this regioselective synthesis is the protection of the reactive hydroxyl groups of emodin, which directs the subsequent functionalization to the desired C-7 position (which becomes the C-2 position in the final this compound product after re-numbering according to IUPAC nomenclature for the new parent structure).

G Emodin Emodin Protected_Emodin 1,3,8-Tri-O-methyl emodin Emodin->Protected_Emodin Protection (CH₃)₂SO₄, K₂CO₃ Formylated_Intermediate 2-Formyl-1,3,8-tri-O- methyl emodin Protected_Emodin->Formylated_Intermediate Formylation (Marschalk-type) Carboxylic_Acid_Intermediate Tri-O-methyl This compound Formylated_Intermediate->Carboxylic_Acid_Intermediate Oxidation KMnO₄ This compound This compound Carboxylic_Acid_Intermediate->this compound Deprotection BBr₃

Figure 1. Synthetic workflow for the conversion of emodin to this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Protection of Emodin (Synthesis of 1,3,8-Tri-O-methyl emodin)

Protocol:

  • To a solution of emodin (1.0 g, 3.7 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.55 g, 18.5 mmol).

  • Add dimethyl sulfate (1.4 mL, 14.8 mmol) dropwise to the suspension.

  • Reflux the reaction mixture for 8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to afford 1,3,8-tri-O-methyl emodin as a yellow solid.

Step 2: Regioselective Formylation (Marschalk-type Reaction)

Protocol:

  • Suspend 1,3,8-tri-O-methyl emodin (500 mg, 1.6 mmol) in a 2 M solution of sodium hydroxide in methanol (20 mL).

  • Add a solution of sodium dithionite (Na₂S₂O₄) (700 mg, 4.0 mmol) in water (10 mL) and stir the mixture at 60°C until the solution turns deep red, indicating the formation of the leuco-anthraquinone.

  • Add glyoxylic acid (240 mg, 3.2 mmol) and continue stirring at 60°C for 4 hours.

  • Cool the reaction mixture to room temperature and expose it to air, allowing for re-oxidation of the hydroquinone, which is indicated by a color change.

  • Acidify the mixture with 2 M HCl and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The resulting crude 2-formyl-1,3,8-tri-O-methyl emodin is used in the next step without further purification.

Step 3: Oxidation to Tri-O-methyl this compound

Protocol:

  • Dissolve the crude formylated product from the previous step in a mixture of pyridine (15 mL) and water (35 mL).

  • Heat the solution to 85°C with stirring.

  • Add potassium permanganate (KMnO₄) (760 mg, 4.8 mmol) portion-wise over 30 minutes.[2]

  • Maintain the reaction at 85°C for 6 hours.[2]

  • Cool the mixture to room temperature and dilute with water (50 mL).

  • Filter the mixture and wash the residue with 10% aqueous pyridine.

  • Acidify the aqueous phase with 2 M H₂SO₄ to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain crude tri-O-methyl this compound.

Step 4: Deprotection to this compound

Protocol:

  • Dissolve the crude tri-O-methyl this compound in dry dichloromethane (DCM) (20 mL) and cool the solution to 0°C under a nitrogen atmosphere.

  • Slowly add a 1 M solution of boron tribromide (BBr₃) in DCM (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on Sephadex LH-20 or by preparative HPLC to yield the final product as a red solid.[5]

Data Presentation

Spectroscopic Data of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data Values
¹H NMR (600 MHz, CD₃OD) δ 7.59 (1H, s, H-4), 7.17 (1H, d, J = 2.4 Hz, H-5), 6.55 (1H, d, J = 2.4 Hz, H-7), 2.46 (3H, s, 3-CH₃)[5]
¹³C NMR Data to be obtained from experimental analysis and compared with literature values.
HRMS (ESI-Q-TOF) m/z 315.0494 [M+H]⁺ (Calculated for C₁₆H₁₁O₇: 315.0499)[5]

Visualization of Key Relationships

The biosynthetic relationship between emodin and this compound highlights their structural similarity and provides the rationale for the semi-synthetic approach.

G cluster_biosynthesis Biosynthetic Pathway Polyketide Precursor Polyketide Precursor This compound Anthrone This compound Anthrone Polyketide Precursor->this compound Anthrone Cyclization This compound This compound This compound Anthrone->this compound Oxidation Emodin Emodin This compound->Emodin Decarboxylation

References

Application Notes & Protocols for the Analytical Characterization of Endocrocin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Endocrocin is a naturally occurring anthraquinone pigment found in various fungi and lichens.[1] It serves as a key intermediate in the biosynthesis of other fungal polyketides.[2] As a secondary metabolite, this compound has garnered interest for its potential biological activities, including immunosuppressive properties as a potent chemotaxis inhibitor.[3] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in various biological matrices. These application notes provide detailed protocols for the extraction, purification, and characterization of this compound using modern analytical techniques.

Section 1: Extraction and Purification of this compound

Application Note

The extraction and purification of this compound from fungal cultures are critical preliminary steps for its characterization. The choice of extraction solvent and purification method depends on the scale of the culture and the desired purity of the final product. A common approach involves solvent extraction followed by chromatographic purification. For small-scale extractions from fungal cultures, a core of the fungal culture can be homogenized and extracted with ethyl acetate.[4] For larger-scale operations, the entire culture is typically homogenized and extracted with a suitable organic solvent like ethyl acetate.[4] Subsequent purification often employs gel filtration chromatography, such as with Sephadex LH-20, to separate this compound from other metabolites.[4]

Experimental Protocols

Protocol 1.2.1: Small-Scale Extraction from Fungal Culture [4]

  • A 1.2-cm-diameter core is extracted from the middle of the fungal culture.

  • The core is homogenized in 2 ml of 0.01% Tween 80.

  • The homogenized mixture is extracted with an equal volume of ethyl acetate by vortexing at room temperature for 30 minutes.

  • The mixture is centrifuged for 5 minutes at 3,500 rpm.

  • The upper ethyl acetate layer is removed and evaporated to dryness at room temperature to yield the crude extract.

Protocol 1.2.2: Large-Scale Extraction and Fractionation [4]

  • Fungal cultures (e.g., from approx. 120 plates) are homogenized and extracted twice with ethyl acetate.

  • The combined ethyl acetate fractions are filtered to remove residual agar and hyphal material.

  • The filtered extract is evaporated in vacuo to yield a dried crude extract.

  • The dried extract is reconstituted in a 1:1 (vol/vol) chloroform-methanol mixture.

  • The reconstituted extract is fractionated using gel filtration chromatography with Sephadex LH-20.

Section 2: Chromatographic Analysis of this compound

Application Note

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound. Thin-Layer Chromatography (TLC) offers a rapid and simple method for the qualitative analysis of this compound in crude extracts. High-Performance Liquid Chromatography (HPLC) is the method of choice for both qualitative and quantitative analysis due to its high resolution, sensitivity, and reproducibility.[5][6] Reversed-phase HPLC with a C18 or phenyl-hexyl column is commonly employed for the separation of this compound.[4]

Experimental Protocols

Protocol 2.2.1: Thin-Layer Chromatography (TLC) Analysis [4][7]

  • The dried crude extract is reconstituted in a suitable solvent (e.g., methanol).

  • The extract is spotted onto a silica TLC plate.

  • For two-dimensional TLC, the plate is first developed in a solvent system of n-pentanol-pyridine-methanol (6:4:3, v/v/v).[7]

  • After drying, the plate is rotated 90 degrees and developed in a second solvent system of toluene-ethyl acetate-ethanol-formic acid (10:8:1:2, v/v/v/v).[7]

  • The separated compounds are visualized under UV light.

Protocol 2.2.2: High-Performance Liquid Chromatography (HPLC) Analysis [4]

  • Instrumentation: A Shimadzu Prominence HPLC system equipped with a diode array detector (DAD) or equivalent.

  • Column: Reverse-phase C18 column (e.g., Phenomenex Onyx monolithic C18, 100 by 4.6 mm).[4]

  • Mobile Phase: A gradient of methanol and water (containing 0.1% acetic acid).

  • Flow Rate: 3 ml/min.

  • Gradient Program:

    • Start with 1% methanol in water.

    • Linear gradient to 100% methanol in 4 minutes.

    • Hold at 100% methanol for 2.5 minutes.

  • Detection: UV-Vis at a suitable wavelength for this compound.

  • Retention Time: The purified this compound metabolite has been observed at a retention time of 3.9 minutes under these conditions.[4]

Quantitative Data

The following table summarizes the relative production of this compound in different mutant strains of Aspergillus fumigatus as determined by HPLC analysis.[4]

StrainThis compound Level (Relative to Wild Type)
Wild Type1.0
ΔAFUA_4G00200~1.0
ΔencAEliminated
ΔencBEliminated
ΔencCEliminated
ΔencD~6.0

Section 3: Spectroscopic and Spectrometric Characterization

Application Note

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of this compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4][8] High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass and elemental composition of this compound, confirming its molecular formula.[4][5]

Experimental Protocols

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • Instrumentation: Varian 500 MHz or 600 MHz NMR spectrometer.

  • Sample Preparation: The purified this compound sample is dissolved in a suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • Heteronuclear Single-Quantum Coherence (HSQC): To identify direct carbon-proton correlations.

  • Data Analysis: The structure of this compound is confirmed by comparing the obtained NMR data with literature values.[4]

Protocol 3.2.2: High-Resolution Mass Spectrometry (HRMS) [4]

  • Instrumentation: Bruker maXis high-resolution electrospray ionization-quadrupole time of flight (HRESI-Q-TOF) mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Analysis: The instrument is operated in a high-resolution mode to obtain an accurate mass measurement of the molecular ion.

  • Data Analysis: The determined accurate mass is used to calculate the elemental composition, which is then compared to the theoretical formula of this compound (C₁₆H₁₀O₇).[3]

Section 4: Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow Figure 1. Experimental workflow for this compound characterization. cluster_extraction Extraction & Purification cluster_analysis Analytical Characterization cluster_results Data Output FungalCulture Fungal Culture CrudeExtract Crude Extract FungalCulture->CrudeExtract Solvent Extraction Purifiedthis compound Purified this compound CrudeExtract->Purifiedthis compound Chromatography TLC TLC Analysis Purifiedthis compound->TLC HPLC HPLC Analysis Purifiedthis compound->HPLC MS HRMS Analysis Purifiedthis compound->MS NMR NMR Spectroscopy Purifiedthis compound->NMR Qualitative Qualitative ID TLC->Qualitative HPLC->Qualitative Quantitative Quantitative Data HPLC->Quantitative Structure Structural Elucidation MS->Structure NMR->Structure

Figure 1. Experimental workflow for this compound characterization.
Biosynthetic Pathway of this compound in Aspergillus fumigatus

endocrocin_biosynthesis Figure 2. Proposed biosynthetic pathway of this compound. cluster_pathway This compound Biosynthesis PKS Polyketide Synthase (encA) Polyketide Polyketide Intermediate PKS->Polyketide TE Thioesterase (encB) Polyketide->TE Release & Cyclization CyclizedIntermediate Cyclized Intermediate TE->CyclizedIntermediate Monooxygenase Monooxygenase (encC) CyclizedIntermediate->Monooxygenase Oxidation This compound This compound Monooxygenase->this compound Oxidoreductase Oxidoreductase (encD) This compound->Oxidoreductase Negative Regulation

Figure 2. Proposed biosynthetic pathway of this compound.

References

Troubleshooting & Optimization

How to improve the yield of endocrocin extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of endocrocin extraction from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from fungal cultures?

A1: The most prevalent and effective method for this compound extraction from fungal cultures, such as Aspergillus fumigatus, is solvent extraction using ethyl acetate.[1] This method involves homogenizing the fungal culture (mycelia and medium) and extracting the metabolites with ethyl acetate. The organic phase is then separated, dried, and concentrated to yield the crude this compound extract.

Q2: How can I genetically modify my fungal strain to increase this compound yield?

A2: Genetic modification can significantly enhance this compound production. In Aspergillus fumigatus, the deletion of the encD gene, which is a negative regulator of the this compound biosynthetic cluster, has been shown to increase this compound production by approximately 6-fold.[1] Conversely, overexpression of the encA gene, a nonreducing polyketide synthase, also leads to higher this compound yields.[2]

Q3: What are the optimal fermentation conditions for this compound production?

A3: Optimizing fermentation parameters is crucial for maximizing this compound yield. Key factors to consider include:

  • Culture Medium: Glucose minimal medium (GMM) and Czapek yeast autolysate medium (CYA) are commonly used for cultivating Aspergillus fumigatus for this compound production.[1] The composition of the medium, particularly the carbon and nitrogen sources, can significantly influence secondary metabolite production.[3][4]

  • Temperature: Aspergillus fumigatus is typically cultured at temperatures between 25°C and 37°C for this compound production.[1] The optimal temperature may vary depending on the specific strain and culture conditions.

  • pH: The pH of the culture medium can affect fungal growth and enzyme activity, thereby influencing this compound biosynthesis. Maintaining an optimal pH range is essential for maximizing yield.[5][6][7]

  • Aeration: Adequate aeration, often achieved through shaking (e.g., 250 rpm), is important for the growth of aerobic fungi like Aspergillus fumigatus and subsequent this compound production in liquid cultures.[1]

Q4: How stable is this compound during extraction and storage?

A4: this compound is a relatively stable compound. Studies have shown that this compound in a methanol solution incubated at 37°C for 15 days showed no significant degradation or conversion to other related compounds like emodin.[1] However, it is always good practice to minimize exposure to harsh conditions such as extreme pH and high temperatures during extraction and to store extracts at low temperatures (e.g., -20°C) to prevent potential degradation.[8][9][10]

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and analysis.

Low this compound Yield
Potential Cause Troubleshooting Steps
Suboptimal Fungal Growth - Ensure the use of a high-quality fungal inoculum. - Optimize culture medium composition (carbon, nitrogen sources).[3][4] - Verify and maintain optimal temperature and pH for your fungal strain.[5][6][7]
Inefficient Extraction - Ensure thorough homogenization of the fungal biomass to break cell walls. - Use a suitable solvent-to-sample ratio; typically, an equal volume of ethyl acetate to the homogenized culture is used.[1] - Increase extraction time or perform multiple extraction steps to ensure complete recovery.
Genetic Factors - Consider genetic modification of your fungal strain, such as deleting the encD gene or overexpressing the encA gene in A. fumigatus, to boost production.[1][2]
Degradation of this compound - Avoid prolonged exposure to high temperatures and extreme pH during extraction. - Use a rotary evaporator at a controlled, low temperature for solvent removal. - Store crude extracts and purified this compound at low temperatures (-20°C or below) in the dark.[8][9][10]
Issues in Thin-Layer Chromatography (TLC) Analysis
Problem Potential Cause Solution
Streaking of Spots - The sample is too concentrated. - The applied spot is too large.- Dilute the sample before spotting. - Apply the sample in small, repeated spots, allowing the solvent to dry between applications.
Spots Remain at the Baseline - The solvent system is not polar enough to move the polar this compound molecule.- Increase the polarity of the mobile phase. A common solvent system for this compound is toluene-ethyl acetate-formic acid (e.g., 5:4:0.8, v/v/v).
No Visible Spots - The concentration of this compound in the extract is too low.- Concentrate the extract further before spotting. - Spot a larger volume of the extract on the TLC plate.
Irregular Spot Shape - The surface of the silica gel on the TLC plate is uneven or damaged.- Handle TLC plates carefully by the edges. - Ensure the spotting capillary does not gouge the silica layer.
Issues in High-Performance Liquid Chromatography (HPLC) Analysis
Problem Potential Cause Solution
Peak Tailing - Interaction of the acidic carboxyl group of this compound with the silica support of the column. - Column overload.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxyl group. - Dilute the sample before injection.
Poor Resolution/Co-elution - Inappropriate mobile phase gradient. - Unsuitable column.- Optimize the gradient profile of the mobile phase (e.g., acetonitrile and water with 0.1% acetic acid).[1] - Use a high-resolution column, such as a C18 or phenyl-hexyl column.[1]
Ghost Peaks - Contaminants in the mobile phase or from previous injections.- Use high-purity HPLC-grade solvents. - Flush the column with a strong solvent between runs.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated detector flow cell.- Degas the mobile phase before use. - Flush the detector flow cell.

Experimental Protocols

Protocol 1: Small-Scale this compound Extraction from Aspergillus fumigatus

This protocol is adapted from a method used for the extraction of this compound from A. fumigatus cultures grown on solid medium.[1]

Materials:

  • Fungal culture grown on solid Glucose Minimal Medium (GMM).

  • 0.01% Tween 80 solution.

  • Ethyl acetate.

  • Centrifuge tubes.

  • Homogenizer.

  • Vortex mixer.

  • Centrifuge.

  • Rotary evaporator or vacuum concentrator.

Procedure:

  • From the center of a fungal colony, excise a 1.2-cm-diameter core of the agar and mycelia.

  • Place the core in a centrifuge tube and add 2 mL of 0.01% Tween 80.

  • Homogenize the mixture thoroughly.

  • Add an equal volume (2 mL) of ethyl acetate to the homogenized mixture.

  • Vortex the tube vigorously for 30 minutes at room temperature to ensure thorough extraction.

  • Centrifuge the mixture at 3,500 rpm for 5 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper ethyl acetate layer and transfer it to a new tube.

  • Evaporate the ethyl acetate to dryness at room temperature or using a rotary evaporator at low temperature to obtain the crude extract.

  • Reconstitute the dried extract in a small volume of ethyl acetate (e.g., 50-100 µL) for analysis by TLC.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis of this compound

This protocol provides a method for the qualitative analysis of this compound in crude extracts.[1]

Materials:

  • Crude this compound extract.

  • This compound standard (if available).

  • Analytical silica TLC plates (250 µm).

  • TLC developing chamber.

  • Mobile phase: Toluene-ethyl acetate-formic acid (5:4:0.8, v/v/v).

  • Capillary tubes for spotting.

  • UV lamp (254 nm and 366 nm).

Procedure:

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and cover it.

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the reconstituted crude extract onto the starting line.

  • If using, spot the this compound standard in a separate lane.

  • Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level. Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Visualize the separated spots under a UV lamp at 254 nm and 366 nm. This compound typically appears as a distinct spot.

Data Presentation

Table 1: Effect of Genetic Modifications on this compound Production in Aspergillus fumigatus
Fungal StrainGenetic ModificationRelative this compound ProductionReference
Wild-Type-1x[1]
ΔencDDeletion of the encD gene~6x[1]
OE::encAOverexpression of the encA geneIncreased[2]
OE::encDOverexpression of the encD geneEliminated[2]

Visualizations

This compound Biosynthetic Pathway in Aspergillus fumigatus

The biosynthesis of this compound in Aspergillus fumigatus is governed by the enc gene cluster. The proposed pathway involves the following key steps:

Endocrocin_Biosynthesis acetyl_coa Acetyl-CoA + 7x Malonyl-CoA pks EncA (NR-PKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide thioesterase EncB (MβL-TE) polyketide->thioesterase atrochrysone Atrochrysone Carboxylic Acid thioesterase->atrochrysone oxidase EncC (Monooxygenase) atrochrysone->oxidase endocrocin_anthrone This compound Anthrone oxidase->endocrocin_anthrone oxidation Oxidation endocrocin_anthrone->oxidation This compound This compound oxidation->this compound regulator LaeA (Global Regulator) regulator->pks regulates negative_regulator EncD negative_regulator->this compound negatively regulates

Caption: Proposed biosynthetic pathway of this compound in A. fumigatus.

General Workflow for this compound Extraction and Analysis

This workflow outlines the key stages from fungal culture to the analysis of this compound.

Extraction_Workflow culture Fungal Culture (e.g., A. fumigatus) homogenization Homogenization culture->homogenization extraction Solvent Extraction (Ethyl Acetate) homogenization->extraction separation Phase Separation (Centrifugation) extraction->separation concentration Solvent Evaporation separation->concentration crude_extract Crude this compound Extract concentration->crude_extract tlc TLC Analysis crude_extract->tlc hplc HPLC Analysis/ Purification crude_extract->hplc

Caption: General experimental workflow for this compound extraction and analysis.

References

Endocrocin Stability and Degradation Pathways: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of endocrocin. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under common laboratory conditions?

This compound is a relatively stable compound. Studies have shown that a solution of this compound in methanol shows no significant degradation when incubated at 37°C for 15 days.[1] However, its stability can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents. High temperatures can also lead to degradation; for instance, this compound can be decarboxylated to emodin when heated to 320°C.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

While specific quantitative data for this compound across a wide pH range is limited, studies on structurally similar anthraquinones like aloe-emodin and emodin suggest that this compound may be susceptible to degradation under acidic and alkaline conditions. For example, aloe-emodin shows significant degradation under acid hydrolysis.[3][4] It is recommended to maintain this compound solutions at a neutral pH for short-term storage and to conduct pilot stability studies at the specific pH of your experimental buffer system.

Q3: Is this compound sensitive to light?

Yes, like many anthraquinone derivatives, this compound is expected to be sensitive to light, particularly UV radiation.[5][6] Exposure to light can lead to photodegradation, potentially altering its chemical structure and biological activity. It is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: What are the potential degradation pathways of this compound?

This compound can degrade through several pathways, including:

  • Decarboxylation: At high temperatures, this compound can lose its carboxylic acid group to form emodin.[2]

  • Oxidative Degradation: In the presence of oxidizing agents or through photo-oxidation, the anthraquinone core of this compound can be modified. This can involve hydroxylation or cleavage of the ring system.

  • Enzymatic Degradation: Certain enzymes, such as laccases and peroxidases produced by fungi, have been shown to degrade anthraquinone dyes, suggesting a similar potential for this compound degradation.[7][8]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions frequently. - Store stock solutions in small aliquots at -20°C or -80°C, protected from light. - Before use, allow aliquots to thaw slowly and mix thoroughly. - Perform a quick purity check of the stock solution using HPLC if degradation is suspected.
Appearance of unexpected peaks in HPLC chromatogram - Degradation of this compound during sample preparation or analysis. - Contamination of the sample or mobile phase.- Minimize the exposure of samples to light and elevated temperatures during preparation. - Use high-purity solvents for mobile phase preparation and filter them before use.[9] - Ensure the HPLC system is clean and free from residues of previous analyses.[10][11][12]
Low yield during extraction from fungal cultures - Incomplete extraction from the mycelium or culture medium. - Degradation of this compound during the extraction process.- Optimize the extraction solvent and method. Ethyl acetate is commonly used for this compound extraction.[1] - Perform multiple extraction steps to ensure complete recovery. - Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during extraction.
Difficulty in dissolving solid this compound Low solubility in the chosen solvent.- this compound has slight solubility in water but is more soluble in organic solvents like methanol, ethanol, and DMSO.[2][13][14] - Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation at high temperatures. - For aqueous buffers, preparing a concentrated stock solution in a suitable organic solvent and then diluting it into the aqueous medium is recommended.

Quantitative Data Summary

Table 1: Forced Degradation of Structurally Similar Anthraquinones (Aloe-emodin and Emodin)

Data from a study on aloe-emodin and emodin, which can provide insights into the potential stability of this compound under similar conditions.[3][4]

Stress Condition Aloe-emodin Degradation (%) Emodin Degradation (%)
Acid Hydrolysis (e.g., 0.1 M HCl)29.2223.88
Alkali Hydrolysis (e.g., 0.1 M NaOH)ModerateLesser extent
Oxidative (e.g., 3% H₂O₂)61.87Moderate
Photolytic (Daylight)14.26Not specified
Thermal (Dry Heat)10.77Not specified
Hydrolytic (Water)36.23Not specified

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. It is adapted from protocols used for similar compounds.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it (base for the acid sample, acid for the base sample), and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30%).

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw samples at various time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a transparent container (e.g., quartz cuvette) to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.[5]

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80-100°C).

    • Withdraw samples at various time points, cool to room temperature, and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

Endocrocin_Degradation_Pathways This compound This compound emodin Emodin This compound->emodin High Temperature (Decarboxylation) oxidized_products Oxidized Products (e.g., hydroxylated derivatives, ring-cleavage products) This compound->oxidized_products Oxidizing Agents / Light (Oxidation) enzymatic_products Enzymatic Degradation Products This compound->enzymatic_products Enzymes (e.g., Laccase, Peroxidase) Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions acid Acid Hydrolysis sampling Time-Point Sampling acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation (H₂O₂) oxidation->sampling photo Photolysis (UV/Vis) photo->sampling thermal Thermal Stress thermal->sampling stock This compound Stock Solution stock->acid stock->base stock->oxidation stock->photo stock->thermal analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis (Quantify this compound & Degradants) analysis->data

References

Technical Support Center: Cultivation of Endocrocin-Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in eliminating contamination in endocrocin-producing fungal cultures.

Troubleshooting Guide

This section addresses specific issues that may arise during the cultivation of this compound-producing fungi such as Aspergillus and Penicillium species.

Q1: I see fuzzy, filamentous growth that is a different color from my target fungus. What is it and what should I do?

A1: This is likely a case of fungal cross-contamination. Molds like Penicillium and Aspergillus are common laboratory contaminants and can quickly overtake your culture.[1][2][3][4]

Immediate Actions:

  • Isolate: Immediately seal the contaminated plate or flask with Parafilm and remove it from the incubator to prevent the spread of spores to other cultures.[5]

  • Decontaminate: All contaminated cultures and disposable materials should be autoclaved before disposal.[6][7]

  • Sanitize: Thoroughly disinfect the incubator and your workspace (e.g., laminar flow hood or biosafety cabinet) with a suitable disinfectant.[5][8]

To salvage your culture, you can attempt the following:

  • Single-Spore Isolation: This is the most reliable method to obtain a pure culture from a mixed population.[9][10][11] It involves diluting the spore suspension and isolating a single spore to grow a new, pure colony.

  • Hyphal Tipping: For filamentous fungi, you can try to excise a small piece of mycelium from the edge of your target fungal colony, away from the contaminant, and transfer it to a fresh plate. This is less reliable than single-spore isolation.

G cluster_0 Contamination Identification and Initial Response cluster_1 Salvage and Purification A Observe unusual growth (different color, texture) B Microscopic Examination: Identify contaminant type (fungal vs. bacterial) A->B C Isolate contaminated culture immediately B->C D Decontaminate workspace and incubator C->D E Attempt to salvage valuable culture? D->E F Perform single-spore isolation or hyphal tipping E->F Yes H Discard contaminated culture E->H No G Incubate and monitor for pure growth F->G

Contamination Troubleshooting Workflow
Q2: My culture medium has turned cloudy, and there's a slimy film on the surface. What's happening?

A2: These are classic signs of bacterial contamination.[5][12][13] Bacteria can alter the pH of the medium, often turning it yellowish if a pH indicator like phenol red is present.[5][14][15]

Immediate Actions:

  • Discard: It is highly recommended to discard the contaminated culture immediately to prevent the spread of bacteria.[5] Autoclave the culture before disposal.

  • Review Aseptic Technique: Bacterial contamination is often a result of lapses in aseptic technique.[16][17] Review your procedures for handling sterile media, tools, and the workspace.

Preventative Measures:

  • Use Antibiotics: Consider incorporating a broad-spectrum antibiotic into your growth medium to inhibit bacterial growth.[11] However, be aware that this can sometimes mask low-level contamination.

  • Acidify Media: For some fungi, lowering the pH of the medium to 3.5 with sterile tartaric acid can inhibit bacterial growth.[18][19][20] Do not heat the medium after acidification as it can hydrolyze the agar.[19][20]

Q3: My this compound-producing fungus is growing very slowly, and the yield of the pigment is low. Could this be due to contamination?

A3: Yes, even low-levels of contamination that are not immediately obvious can stress your fungus and impact its growth and secondary metabolite production. Contaminants compete for nutrients and can release inhibitory substances.[10][14]

Troubleshooting Steps:

  • Microscopic Examination: Carefully examine a sample of your culture under a microscope to look for any foreign microbes.

  • Streak on Rich Media: Streak a sample of your culture onto a rich, antibiotic-free medium to see if any hidden bacterial or fungal contaminants grow out.

  • Purify Your Culture: If you suspect contamination, purify your culture using single-spore isolation.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a mycology lab?

A1: Common sources of contamination include:

  • Airborne spores: Fungal spores, especially from Aspergillus and Penicillium, are ubiquitous in the air.[1][21]

  • Personnel: The experimenter can introduce contaminants from their hands, clothing, and breath.[22]

  • Contaminated reagents and media: Improperly sterilized water, media, or supplements can be a source of contamination.[13]

  • Non-sterile equipment: Incompletely sterilized tools, flasks, and pipettes are a frequent cause of contamination.[16][23]

  • Pests: Mites can carry and spread fungal spores.[11]

Q2: What are the key principles of aseptic technique for fungal culture?

A2: Aseptic technique aims to create a barrier between your sterile culture and environmental microorganisms.[17] Key practices include:

  • Sterile Work Area: Work in a laminar flow hood or a biosafety cabinet that has been properly sterilized.[16]

  • Personal Hygiene: Wash your hands thoroughly and wear appropriate personal protective equipment (PPE) such as gloves and a lab coat.[16][17]

  • Sterilization of Tools and Media: All media, glassware, and tools must be sterilized, typically by autoclaving.[16][23][24] Inoculation loops and needles should be flame-sterilized immediately before and after use.[25][26]

  • Sterile Handling: Minimize the time that sterile containers are open.[17][26] When opening a sterile bottle or flask, flame the mouth of the container before and after use.[23][26]

G A Contamination Suspected B Visual Inspection: Cloudy medium, different colored colonies, slimy film? A->B C Microscopic Examination: Identify bacteria, yeast, or fungal spores/hyphae B->C H No visible contamination, but poor growth/yield. B->H No D Is contamination bacterial? C->D Yes E Is contamination fungal? C->E Yes F Discard culture. Review aseptic technique. Consider adding antibiotics to media. D->F G Isolate culture. Decontaminate workspace. Attempt single-spore isolation to purify culture. E->G I Streak on rich media to check for hidden contaminants. Review culture conditions (temp, pH, media). H->I

Decision Tree for Handling Contamination
Q3: How can I be sure my culture is pure?

A3: The most definitive way to ensure purity is through single-spore isolation.[9][10][11] This technique ensures that the resulting culture originates from a single fungal spore, making it genetically uniform and free from other organisms. Regular microscopic examination of your cultures is also crucial for early detection of any potential contamination.

Data Presentation

Table 1: Common Disinfectants for Laboratory Use

DisinfectantTypical ConcentrationContact TimeAdvantagesDisadvantages
Ethanol/Isopropanol 70%10-15 minutesFast-acting, leaves no residueNot effective against fungal spores
Sodium Hypochlorite (Bleach) 10% solution (freshly made)10-30 minutesBroad-spectrum (kills bacteria, fungi, viruses), inexpensiveCorrosive to metals, inactivated by organic matter[27]
Iodophors Varies by product20-30 minutesBroad-spectrum, less corrosive than bleachCan stain surfaces[27]
Phenolic Compounds Varies by product15-20 minutesEffective in the presence of organic matterStrong odor, can be toxic
Quaternary Ammonium Compounds Varies by product10-20 minutesGood cleaning agents, non-corrosiveLess effective against some bacteria and fungal spores

Table 2: Comparison of Sterilization Methods

MethodTemperatureTimePressureApplications
Autoclaving (Steam Sterilization) 121°C15-60 minutes15 psiCulture media, glassware, surgical instruments, biohazardous waste[6][23][24]
Dry Heat Sterilization 160-180°C2-3 hoursN/AGlassware, metal instruments, anhydrous materials[7][25]
Filtration N/AN/AN/AHeat-sensitive liquids (e.g., antibiotic solutions, vitamins)[25]

Experimental Protocols

Protocol 1: Preparation of Potato Dextrose Agar (PDA)

Potato Dextrose Agar (PDA) is a common medium for the cultivation of fungi.[18][19]

Materials:

  • 200 g sliced, unpeeled potatoes

  • 20 g dextrose

  • 15 g agar

  • 1 L distilled water

Procedure:

  • Boil the sliced potatoes in 500 mL of distilled water for 30 minutes.[20]

  • Filter the potato infusion through cheesecloth, collecting the liquid.[20]

  • Add distilled water to the potato infusion to bring the total volume to 1 L.

  • Add the dextrose and agar to the potato infusion.[20]

  • Heat the mixture to boiling to completely dissolve the agar.[18][19]

  • Dispense the medium into flasks or bottles.

  • Sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[18][19][28]

  • If a lower pH is desired to inhibit bacterial growth, sterile 10% tartaric acid can be added to the cooled medium (approximately 1 mL per 100 mL of medium).[18][19] Do not reheat the medium after adding the acid.[19][20]

Protocol 2: Single-Spore Isolation

This protocol is essential for obtaining a pure fungal culture.[9][10][11]

Materials:

  • Mature fungal culture

  • Sterile water

  • Sterile inoculation loop or needle

  • Sterile test tubes

  • Sterile pipettes

  • Petri dishes with a suitable medium (e.g., PDA or water agar)

Procedure:

  • Prepare a Spore Suspension:

    • Aseptically add a small amount of sterile water to the mature fungal culture.

    • Gently scrape the surface with a sterile inoculation loop to release the spores into the water.

    • Transfer the spore suspension to a sterile test tube.

  • Serial Dilution:

    • Perform a series of 1:10 dilutions of the spore suspension in sterile water to achieve a concentration that will yield well-separated colonies.

  • Plating:

    • Pipette a small amount (e.g., 100 µL) of each dilution onto the surface of an agar plate.

    • Spread the suspension evenly using a sterile spreader.

  • Incubation:

    • Incubate the plates at the optimal temperature for your fungus.

    • Check the plates daily for germination.

  • Isolation:

    • Once single, well-isolated colonies are visible, aseptically transfer a small piece of the agar containing a single colony to a fresh agar plate.

    • Incubate the new plate to grow a pure culture.

References

Technical Support Center: Troubleshooting Low Endocrocin Yield in Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low endocrocin yield in Penicillium species.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to suboptimal this compound production in your experiments.

Question 1: My Penicillium culture is growing well, but the this compound yield is low or undetectable. What are the potential genetic factors?

Answer:

Several genetic factors can influence this compound production, even with healthy mycelial growth. Here are the key aspects to investigate:

  • Incorrect Fungal Strain: Not all Penicillium species or strains produce this compound. Industrial strains, often selected for high yields of other compounds like penicillin, may have lost the genetic capacity to synthesize certain secondary metabolites.

    • Solution: Verify the strain's ability to produce this compound by consulting literature specific to your Penicillium species and strain. If possible, use a wild-type strain known for this compound production.

  • Insufficient Expression of Biosynthetic Genes: The this compound biosynthetic gene cluster (BGC), containing genes such as encA, encB, and encC, may be transcriptionally silent or expressed at low levels.[1]

    • Solution: Analyze the expression levels of the enc genes using quantitative PCR (qPCR). Overexpression of the key non-reducing polyketide synthase gene, encA, has been shown to increase the expression of other genes in the cluster and boost this compound production.[1]

  • Dysregulation of Global Regulators: The global regulator of secondary metabolism, LaeA, plays a crucial role in activating the this compound gene cluster.[1]

    • Solution: Investigate the expression of laeA. If it is downregulated, consider genetic modifications to enhance its expression, which can lead to a broad upregulation of secondary metabolite BGCs.

  • Activity of Modifying Enzymes: The gene encD, often found near the this compound BGC, encodes an enzyme that can modify this compound. Overexpression of encD has been shown to eliminate this compound accumulation, while its deletion can increase the yield.[1]

    • Solution: Assess the expression of encD. If it is highly expressed, consider gene knockout or knockdown strategies to prevent the modification of this compound.

Question 2: I'm using a known this compound-producing strain, but my yields are inconsistent between batches. What culture conditions should I optimize?

Answer:

Inconsistent yields are often due to variations in culture conditions. Secondary metabolite production in Penicillium is highly sensitive to environmental factors.[2]

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical. High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolism.

    • Solution: Screen different carbon and nitrogen sources. See Table 1 for a comparison of common sources. It is often beneficial to use complex carbon sources and to maintain a specific C/N ratio.

  • Inappropriate Physical Parameters: Temperature and pH significantly impact fungal growth and enzyme activity.

    • Solution: Systematically optimize the temperature and pH of your culture. Refer to Table 2 for typical ranges for Penicillium species. The optimal conditions for growth may not always be the same as for secondary metabolite production.

  • Inadequate Aeration: Proper oxygen supply is crucial for the growth of aerobic fungi and for many enzymatic reactions in secondary metabolism.

    • Solution: Optimize the shaking speed in flask cultures or the aeration rate in bioreactors. For shake flasks, a speed of 150-250 rpm is a common starting point.

  • Variability in Inoculum: The age and concentration of the inoculum can affect the lag phase and the onset of secondary metabolism.

    • Solution: Standardize your inoculum preparation. Use a consistent spore concentration or mycelial mass for inoculation.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: this compound is an anthraquinone synthesized via the polyketide pathway.[3] The key enzyme is a non-reducing polyketide synthase (NR-PKS), EncA, which iteratively condenses acetyl-CoA and malonyl-CoA units. The resulting polyketide is then processed by other enzymes in the gene cluster, including a metallo-β-lactamase type thioesterase (EncB) and a monooxygenase (EncC), to form the final this compound molecule.[1]

Q2: How can I extract and quantify this compound from my cultures?

A2: A common method involves solvent extraction followed by high-performance liquid chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves separating the mycelium from the culture broth, extracting both with a solvent like ethyl acetate, and then analyzing the concentrated extract via HPLC with a C18 column and detection at an appropriate wavelength (e.g., 440 nm).

Q3: Are there any known inhibitors of this compound production?

A3: While specific inhibitors of the this compound pathway are not widely documented, general inhibitors of fungal secondary metabolism can have an effect. High concentrations of glucose can cause catabolite repression, and certain trace metals can also influence secondary metabolite profiles. Additionally, as mentioned previously, the overexpression of the encD gene product acts as a negative regulator of this compound accumulation.[1]

Q4: Can I use solid-state fermentation to produce this compound?

A4: Yes, solid-state fermentation (SSF) can be an effective method for producing secondary metabolites from fungi. Media like rice or wheat bran can provide a solid support and nutrient source. The choice between submerged fermentation and SSF will depend on the specific Penicillium strain and the desired scale of production.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production in Penicillium Species

Carbon SourceTypical ConcentrationEffect on Secondary MetabolismNitrogen SourceTypical ConcentrationEffect on Secondary Metabolism
Glucose1-5% (w/v)Can cause catabolite repression at high concentrations.Peptone0.5-2% (w/v)Good source of amino acids, often promotes production.
Sucrose1-5% (w/v)Generally a good carbon source.Yeast Extract0.5-2% (w/v)Provides vitamins and other growth factors, often enhances yield.
Lactose1-5% (w/v)Often used for penicillin production, can be effective for other secondary metabolites.Ammonium Sulfate0.1-0.5% (w/v)Readily available nitrogen source, but can acidify the medium.
Starch1-5% (w/v)A complex carbohydrate that can lead to more sustained production.Sodium Nitrate0.1-0.5% (w/v)Another common inorganic nitrogen source.

Table 2: Influence of Physical Parameters on Penicillium Growth and Secondary Metabolism

ParameterTypical RangeOptimal Range for GrowthOptimal Range for this compound Production
Temperature20-30°C25-28°CMay be slightly lower or higher than optimal growth temperature; requires empirical determination.
pH4.0-8.05.0-7.0Often shifts during fermentation; production can be favored in a more acidic or neutral pH range.
Incubation Time5-21 daysGrowth is typically logarithmic for the first few days.Production often occurs during the stationary phase (after rapid growth has ceased).

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Penicillium for this compound Production
  • Inoculum Preparation:

    • Grow the Penicillium strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days until well-sporulated.

    • Harvest conidia by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer.

  • Seed Culture:

    • Inoculate 50 mL of a suitable seed medium (e.g., Czapek-Dox broth) in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

    • Incubate at 25°C on a rotary shaker at 200 rpm for 48 hours.

  • Production Culture:

    • Prepare the production medium (e.g., modified Czapek-Dox or Yeast Extract Sucrose - YES medium).

    • Inoculate 100 mL of production medium in a 500 mL Erlenmeyer flask with 10% (v/v) of the seed culture.

    • Incubate under the desired conditions (e.g., 25°C, 200 rpm) for 7-14 days.

    • Collect samples at regular intervals for analysis.

Protocol 2: Extraction and Quantification of this compound by HPLC
  • Sample Preparation:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Freeze-dry and weigh the mycelium.

    • Acidify the culture broth to pH 3.0 with HCl.

  • Extraction:

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Homogenize the freeze-dried mycelium and extract it three times with ethyl acetate.

    • Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • HPLC Analysis:

    • Reconstitute the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase gradient, for example, a gradient of acetonitrile and water (with 0.1% formic acid).

    • Detect this compound using a UV-Vis or photodiode array (PDA) detector at approximately 440 nm.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.

Protocol 3: Gene Expression Analysis by qPCR
  • RNA Extraction:

    • Harvest mycelium from the culture at the desired time points.

    • Quickly freeze the mycelium in liquid nitrogen and grind it to a fine powder.

    • Extract total RNA using a suitable kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Design and validate primers for the target genes (encA, encB, encC, laeA) and a reference gene (e.g., β-actin or GAPDH).

    • Perform the qPCR reaction using a SYBR Green-based master mix.

    • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels.[4]

Mandatory Visualizations

Endocrocin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA encA EncA (NR-PKS) acetyl_coa->encA malonyl_coa Malonyl-CoA malonyl_coa->encA polyketide Octaketide Intermediate encA->polyketide encB EncB (Thioesterase) polyketide->encB aromatized_intermediate Aromatized Intermediate encB->aromatized_intermediate encC EncC (Monooxygenase) aromatized_intermediate->encC This compound This compound encC->this compound encD EncD (Oxidoreductase) This compound->encD Inhibition modified_this compound Modified this compound encD->modified_this compound Inhibition laeA LaeA (Global Regulator) enc_cluster encA, encB, encC Gene Expression laeA->enc_cluster Positive Regulation

Caption: this compound biosynthetic pathway and its regulation.

Troubleshooting_Workflow start Low this compound Yield check_growth Is mycelial growth healthy? start->check_growth check_strain Is the strain a known This compound producer? analyze_genetics Investigate Genetic Factors check_strain->analyze_genetics Yes end_strain Use a verified producing strain. check_strain->end_strain No check_growth->check_strain Yes optimize_culture Optimize Culture Conditions (Media, pH, Temp, Aeration) check_growth->optimize_culture No end_success Improved this compound Yield optimize_culture->end_success gene_expression Analyze gene expression (enc cluster, laeA, encD) analyze_genetics->gene_expression genetic_engineering Consider genetic engineering (overexpression/knockout) gene_expression->genetic_engineering genetic_engineering->end_success

References

Overcoming challenges in the purification of endocrocin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of endocrocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important? A1: this compound is a naturally occurring anthraquinone pigment found in various fungi, such as Aspergillus and Penicillium species.[1][2] It serves as a biosynthetic precursor to other fungal polyketides.[3] Its purification is crucial for studying its biological activities, understanding its role in fungal secondary metabolism, and for potential use in drug development.

Q2: What are the primary methods for extracting and purifying this compound? A2: The most common methods involve solvent extraction from fungal cultures, followed by chromatographic separation. A typical workflow includes extraction with ethyl acetate, followed by purification steps like gel filtration chromatography (e.g., Sephadex LH-20) and reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Q3: How stable is this compound during purification and storage? A3: this compound has been shown to be stable when incubated at 37°C for 15 days, with no signs of degradation or spontaneous conversion to emodin.[4] However, like many quinone compounds, it may be susceptible to degradation under harsh pH, oxidative conditions, or prolonged exposure to light.[5] It is recommended to store purified this compound in a cool, dark place.

Q4: Which analytical techniques are best for assessing the purity of this compound? A4: Thin-Layer Chromatography (TLC) is a quick method for monitoring the presence of this compound in fractions during purification.[4] For definitive purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the primary method.[6][] Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[4]

Q5: Can this compound be decarboxylated to emodin? A5: Yes, thermal decomposition of this compound at high temperatures (e.g., 320°C) can yield emodin.[8] However, under typical purification conditions, spontaneous conversion is not observed.[4]

Troubleshooting Guide

Problem Area 1: Low Extraction Yield

Q: I am getting a very low yield of crude this compound extract from my fungal culture. What could be the cause? A: Several factors could contribute to a low yield. Consider the following:

  • Insufficient Fungal Growth/Production: Ensure the fungal strain is cultured under optimal conditions (media, temperature, duration) for this compound production. For Aspergillus fumigatus, cultivation on solid Glucose Minimal Medium (GMM) for 10 days at 29°C has been successful.[4] The global secondary metabolism regulator, LaeA, is required for this compound production, so strains with mutations in this gene will not produce the compound.[1]

  • Inefficient Extraction Solvent: Ethyl acetate is a commonly used and effective solvent for this compound.[4] Ensure you are using a sufficient volume and performing multiple extractions (e.g., twice) to maximize recovery from the homogenized culture.

  • Incorrect pH: The culture medium should be acidified with HCl before solvent extraction to ensure this compound, which is a carboxylic acid, is in its protonated, less polar form, making it more soluble in the organic solvent.[8]

  • Premature Harvesting: this compound production may be growth-phase dependent. Harvesting the culture too early or too late can result in lower yields.

Problem Area 2: Issues During Chromatographic Purification

Q: My this compound is not separating well on the chromatography column. A: Poor separation can be due to several issues with your chromatography setup:

  • Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor resolution. Try reducing the sample load.

  • Inappropriate Stationary Phase: For initial cleanup, Sephadex LH-20 is effective for fractionating the crude extract.[4] For high-resolution purification, a reverse-phase C18 or Phenyl-Hexyl column is recommended for HPLC.[4]

  • Incorrect Mobile Phase: The mobile phase composition is critical. For RP-HPLC, a gradient system of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% acetic acid) is typically used to ensure sharp peaks.[4]

  • Flow Rate is Too High: A high flow rate can decrease resolution and lead to poor separation. For HPLC, a flow rate of 1-3 ml/min is reported, depending on the column dimensions.[4]

Q: I am losing my compound during the purification process. What are the common causes? A: Sample loss can occur at various stages. Check the following:

  • Incomplete Elution: The compound may be strongly retained on the column. Adjust the mobile phase strength at the end of the gradient to ensure all the compound elutes. For instance, run the gradient to 100% organic solvent and hold for a few minutes.[4]

  • Compound Precipitation: this compound has low solubility in water.[8] If the fractionated sample from a reverse-phase column contains a high percentage of water, the compound might precipitate. Evaporate the solvent promptly or add a miscible organic solvent.

  • Adsorption to Surfaces: Like many organic molecules, this compound can adsorb to glass or plastic surfaces. Rinsing collection tubes with the mobile phase or a strong solvent can help recover adsorbed material.

Problem Area 3: Purity Assessment and Final Product Issues

Q: My final product does not appear pure based on HPLC analysis. What should I do? A: The presence of impurities indicates that the purification strategy may need refinement.

  • Co-eluting Impurities: If an impurity has a similar retention time to this compound, a single chromatography step may be insufficient. Consider using an orthogonal separation method. For example, if you used a C18 column, try a Phenyl-Hexyl column, or vice-versa, as the different stationary phase chemistry may resolve the impurity.

  • Compound Degradation: Although this compound is relatively stable, degradation can occur.[4] Avoid prolonged exposure to harsh conditions. Analyze samples immediately after purification if possible.

  • Contamination: Ensure all solvents are HPLC grade and glassware is scrupulously clean to avoid introducing contaminants.

Q: The color of my purified this compound solution is not what I expected. A: this compound is a red pigment.[4] In solution, its color can be pH-dependent. In sodium bicarbonate solution, it appears brown-red, and in concentrated sulfuric acid, it is red.[8] An unexpected color may indicate the presence of impurities or that the pH of the solution is affecting the chromophore.

Quantitative Data Summary

Table 1: HPLC Parameters for this compound Analysis & Purification
ParameterMethod 1: AnalysisMethod 2: Purification
Column Type Reverse-Phase Phenyl-HexylReverse-Phase C18 (Monolithic)
Column Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm
Mobile Phase A Water + 0.1% Acetic AcidWater + 0.1% Acetic Acid
Mobile Phase B AcetonitrileMethanol
Gradient 20% to 100% B in 20 min1% to 100% B in 4 min
Flow Rate 1 mL/min3 mL/min
Retention Time (tR) Not specified3.9 min
Reference [4][4]

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound

This protocol is adapted from studies on Aspergillus fumigatus.[4]

  • Culture A. fumigatus on solid Glucose Minimal Medium (GMM) plates at 29°C for 10 days.

  • Homogenize the entire culture (mycelia and agar).

  • Extract the homogenized culture twice with an equal volume of ethyl acetate by vortexing for 30 minutes.

  • Combine the ethyl acetate fractions.

  • Filter the combined extract through filter paper (5-10 µm retention) to remove agar and hyphal material.

  • Perform a second filtration (1-5 µm retention) to remove residual conidia.

  • Evaporate the filtered extract in vacuo to yield a dried crude residue.

Protocol 2: Gel Filtration Chromatography (Initial Cleanup)

This protocol provides a general cleanup step for the crude extract.[4]

  • Reconstitute the dried crude extract in a minimal volume (~5 mL) of a 1:1 (v/v) chloroform-methanol mixture.

  • Load the reconstituted extract onto a Sephadex LH-20 column equilibrated with the same solvent mixture.

  • Elute the column with the chloroform-methanol mixture.

  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Pool the this compound-rich fractions and evaporate the solvent.

Protocol 3: Purity Assessment by HPLC-UV

This protocol outlines a general method for purity analysis by reverse-phase HPLC.[6]

  • Instrumentation: Use a standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase starting condition (e.g., 20% acetonitrile in water).

  • Mobile Phase:

    • Mobile Phase A: HPLC-grade water with 0.1% acetic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% acetic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum for this compound.

    • Gradient: Use a linear gradient from 10-95% B over 20 minutes, followed by a hold and re-equilibration period.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity based on the relative peak area of this compound as a percentage of the total peak area.

    • Formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Visualizations

Experimental and Analytical Workflow

G This compound Purification and Analysis Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Culture Fungal Culture Homogenize Homogenization Culture->Homogenize Solvent_Extract Ethyl Acetate Extraction Homogenize->Solvent_Extract Filter Filtration Solvent_Extract->Filter Evaporate_Crude Evaporation Filter->Evaporate_Crude Crude_Extract Crude Extract Evaporate_Crude->Crude_Extract LH20 Sephadex LH-20 (Gel Filtration) Crude_Extract->LH20 TLC TLC Analysis of Fractions LH20->TLC Pool Pool Fractions TLC->Pool Evaporate_Semi Evaporation Pool->Evaporate_Semi HPLC Reverse-Phase HPLC Evaporate_Semi->HPLC Semi_Pure Semi-Pure this compound Purity HPLC-UV Purity Check Semi_Pure->Purity Pure_this compound >95% Pure this compound HPLC->Pure_this compound Pure_this compound->Purity Structure NMR / HRMS (Structure Confirmation) Pure_this compound->Structure

Caption: Workflow from fungal culture to purified this compound with analysis.

Troubleshooting Logic: Low Final Yield

G Troubleshooting Pathway for Low this compound Yield Start Problem: Low Final Yield Check_Crude Analyze Crude Extract: Is this compound Present? Start->Check_Crude No_Production Issue: No/Low Biosynthesis Actions: 1. Verify fungal strain. 2. Optimize culture conditions. 3. Check for LaeA gene integrity. Check_Crude->No_Production No Check_Extraction Issue: Extraction Failure Actions: 1. Acidify medium before extraction. 2. Use sufficient solvent volume. 3. Increase extraction repetitions. Check_Crude->Check_Extraction Trace Amount Check_Purification Analyze Fractions from Each Purification Step: Where is the loss occurring? Check_Crude->Check_Purification Yes Loss_Cleanup Issue: Loss at Cleanup Step Actions: 1. Check for column overloading. 2. Analyze all fractions via TLC. 3. Ensure complete elution. Check_Purification->Loss_Cleanup During Cleanup (e.g., LH-20) Loss_HPLC Issue: Loss at HPLC Step Actions: 1. Check for compound precipitation. 2. Optimize gradient for elution. 3. Check for adsorption to vials. Check_Purification->Loss_HPLC During HPLC Degradation Issue: Possible Degradation Actions: 1. Minimize light exposure. 2. Avoid extreme pH. 3. Process samples quickly. Check_Purification->Degradation In All Steps

References

Investigating the spontaneous conversion of endocrocin to emodin.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the conversion of endocrocin to emodin.

Troubleshooting Guides

Issue: Low or No Emodin Yield in My Experiment

If you are observing lower than expected or no emodin formation, consider the following potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Misconception of Spontaneous Conversion The conversion of this compound to emodin is primarily an enzymatic process involving a decarboxylase, not a spontaneous reaction. Purified this compound is stable and does not readily convert to emodin without the appropriate enzyme.[1] Ensure your experimental setup includes the necessary enzymatic components.
Inactive or Absent Decarboxylase Verify the presence and activity of the decarboxylase enzyme (e.g., HyDC, AfDC) in your system.[2] If using a cell-based system, confirm the expression of the decarboxylase gene. For in vitro assays, ensure the enzyme is correctly folded and active.
Suboptimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and buffer composition for your specific decarboxylase. While this compound itself is stable at 37°C for extended periods[1], enzymatic activity is sensitive to these conditions.
Degradation of Emodin Emodin can be susceptible to degradation under certain conditions, such as exposure to light (photolysis) or strong oxidizing agents.[3][4] Protect your samples from light and consider the addition of antioxidants if oxidative stress is a concern.
Inaccurate Quantification Review and validate your analytical method for emodin quantification. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.[5][6][7][8] Ensure proper column selection, mobile phase composition, and detector wavelength.

Issue: Presence of Unexpected Byproducts

The appearance of unexpected compounds in your reaction mixture can be due to several factors:

Potential CauseTroubleshooting Steps
Spontaneous Cyclization of Precursors In in vitro systems lacking the full enzymatic machinery, the polyketide precursor to this compound can undergo non-enzymatic cyclization, leading to a mixture of products including atrochrysone and this compound anthrone.[9][10]
Contamination Ensure the purity of your starting materials, including this compound. Contaminants in the initial sample can lead to the formation of unintended side products.
Non-Specific Enzyme Activity The decarboxylase or other enzymes in your system may exhibit promiscuous activity, converting this compound or emodin into other related anthraquinones.

Frequently Asked Questions (FAQs)

Q1: Is the conversion of this compound to emodin a spontaneous reaction?

A1: No, the conversion of this compound to emodin is not considered a spontaneous process under physiological conditions. While some in vitro studies have shown the formation of emodin from precursors in the absence of dedicated enzymes, this is not the primary biological route. The biosynthesis of emodin from this compound is catalyzed by a specific decarboxylase enzyme.[1][9][11] Purified this compound has been shown to be stable and does not spontaneously convert to emodin.[1]

Q2: What are the key enzymes involved in the conversion of this compound to emodin?

A2: The key enzyme responsible for the conversion of this compound to emodin is a decarboxylase. Several orthologs of this enzyme have been identified, such as HyDC and AfDC, which exhibit high catalytic activity in this conversion.[2]

Q3: What factors can affect the stability of this compound and emodin in my experiments?

A3: Both this compound and emodin can be sensitive to certain environmental conditions. Emodin, in particular, has been shown to be susceptible to degradation by light (photolysis) and strong acidic or alkaline conditions.[3][4] It is advisable to protect samples from light and maintain a neutral pH to ensure the stability of both compounds.

Q4: What is a reliable method for quantifying this compound and emodin?

A4: High-Performance Liquid Chromatography (HPLC) with UV-Vis or photodiode array (PDA) detection is a widely used and validated method for the separation and quantification of this compound and emodin.[5][6][7][8] Isocratic or gradient elution with a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile is typically employed.

Q5: Where can I find detailed experimental protocols for studying this conversion?

A5: While a specific, universally applicable protocol is not available due to the variety of experimental systems, detailed methodologies can be adapted from published literature. The "Experimental Protocols" section below provides a general framework based on common practices. For specific enzymatic assays, it is recommended to refer to studies that have characterized the particular decarboxylase you are using.[2]

Experimental Protocols

Protocol 1: General In Vitro Enzymatic Conversion of this compound to Emodin

This protocol provides a general framework for an in vitro assay. Optimization will be required for specific enzymes and experimental goals.

  • Reaction Setup:

    • Prepare a reaction buffer appropriate for the chosen decarboxylase (e.g., phosphate buffer at a specific pH).

    • Add a known concentration of purified this compound to the reaction tube.

    • Initiate the reaction by adding the purified decarboxylase enzyme.

    • Include a negative control with heat-inactivated enzyme or no enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Reaction Quenching:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by acidifying the mixture.

  • Extraction:

    • Extract the products from the aqueous phase using an appropriate organic solvent.

    • Evaporate the organic solvent to concentrate the sample.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using HPLC to identify and quantify emodin and any remaining this compound.

Protocol 2: HPLC Quantification of this compound and Emodin

The following is a general HPLC method that can be adapted for the analysis of this compound and emodin.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., methanol or acetonitrile).[5][6][7]

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.[6]

  • Detection: UV detection at a wavelength where both compounds have significant absorbance, such as 254 nm or 287 nm.[5][6]

  • Quantification: Generate a standard curve using known concentrations of pure this compound and emodin to quantify the amounts in your experimental samples.

Visualizations

Endocrocin_to_Emodin_Conversion This compound This compound Emodin Emodin This compound->Emodin Enzymatic Decarboxylation CO2 CO2 Emodin->CO2 Decarboxylase Decarboxylase (e.g., HyDC, AfDC) Decarboxylase->Emodin Troubleshooting_Workflow Start Low/No Emodin Yield Check_Enzyme Is the decarboxylase present and active? Start->Check_Enzyme Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Enzyme->Check_Conditions Yes Solution1 Add active enzyme/ confirm expression Check_Enzyme->Solution1 No Check_Degradation Is emodin degrading? (e.g., light exposure) Check_Conditions->Check_Degradation Yes Solution2 Optimize reaction conditions Check_Conditions->Solution2 No Check_Quantification Is the analytical method validated? Check_Degradation->Check_Quantification No Solution3 Protect samples from light/degradants Check_Degradation->Solution3 Yes Solution4 Validate HPLC method Check_Quantification->Solution4 No End Successful Emodin Production Check_Quantification->End Yes Solution1->Check_Conditions Solution2->Check_Degradation Solution3->Check_Quantification Solution4->End

References

Optimizing culture conditions for maximal endocrocin production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for maximal endocrocin production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a naturally occurring anthraquinone pigment. It serves as a key intermediate in the biosynthesis of other important fungal metabolites.[1][2] this compound is produced by a variety of filamentous fungi, including species from the genera Aspergillus (e.g., A. fumigatus), Penicillium (e.g., P. islandicum), and Cortinarius (formerly Dermocybe, e.g., C. sanguineus).[1][3][4][5][6]

Q2: What is a good starting strain for this compound production?

A2: Aspergillus fumigatus is a well-characterized producer of this compound, and there is significant genetic information available for this species, which can aid in strain engineering for increased yields.[1][2] Penicillium islandicum is another historically studied producer.[3][7][8][9] The choice of strain may depend on the specific research goals, available genetic tools, and safety considerations.

Q3: What are the key genes involved in this compound biosynthesis?

A3: In Aspergillus fumigatus, the this compound gene cluster contains several key genes required for its production. These include encA (a non-reducing polyketide synthase), encB (a metallo-β-lactamase type thioesterase), and encC (a monooxygenase).[2] The expression of these genes is often regulated by global secondary metabolism regulators like LaeA.[2]

Q4: What is a typical culture medium for growing fungi for this compound production?

A4: Several standard fungal media can be used as a starting point. Czapek-Dox medium has been successfully used for Penicillium islandicum.[3] For Aspergillus fumigatus, Glucose Minimal Medium (GMM) and Czapek Yeast Autolysate (CYA) medium are commonly employed for both solid and liquid cultures.[1] Potato Dextrose Agar (PDA) is a general-purpose rich medium suitable for the growth of many fungi.[7][10]

Troubleshooting Guide

Problem 1: Low or no this compound yield.

Cause 1: Suboptimal Culture Conditions.

  • Solution: Systematically optimize key culture parameters. The optimal conditions can be species-specific.

    • pH: The pH of the culture medium can significantly impact secondary metabolite production. For many fungi, a slightly acidic to neutral pH (e.g., 5.0-7.0) is often optimal for growth and metabolite production.[11][12][13][14] In one study on Penicillium islandicum, this compound was detected in a culture medium with a pH of 4.5.[3]

    • Temperature: Most fungal cultures for secondary metabolite production are incubated at temperatures between 25°C and 30°C.[15] For Aspergillus fumigatus, cultivation temperatures of 25°C, 29°C, and 37°C have been reported in different studies.[1]

    • Aeration: Adequate aeration is crucial for the growth of aerobic fungi. In liquid shake cultures, an agitation speed of around 250 rpm is often used.[1] Ensure flasks are not sealed too tightly to allow for gas exchange.

    • Incubation Time: Secondary metabolite production is often growth-phase dependent. Time-course experiments are recommended to determine the optimal harvest time, which can range from several days to weeks. For example, Penicillium islandicum was cultivated for thirty days in one study.[3]

Cause 2: Inappropriate Carbon or Nitrogen Source.

  • Solution: The type and concentration of carbon and nitrogen sources in the medium can greatly influence secondary metabolite biosynthesis.[16][17][18][19]

    • Carbon Source: Simple sugars like glucose or sucrose are common carbon sources. However, sometimes other sugars like fructose or lactose may enhance the production of specific metabolites.[17][20]

    • Nitrogen Source: Organic nitrogen sources like yeast extract, peptone, or tryptone often support robust growth and secondary metabolite production better than inorganic sources alone.[20][21][22]

Cause 3: Genetic Factors Limiting Production.

  • Solution: If optimizing culture conditions does not sufficiently improve yield, consider genetic engineering strategies, particularly in well-characterized strains like A. fumigatus.

    • Overexpression of Biosynthetic Genes: Overexpressing the polyketide synthase gene, encA, has been shown to increase this compound production.[1][2]

    • Deletion of Competing or Degrading Pathways: In A. fumigatus, the deletion of the adjacent gene encD resulted in an approximately 6-fold increase in this compound production, suggesting EncD may modify or degrade this compound.[1]

Problem 2: Difficulty in detecting or quantifying this compound.

Cause 1: Inefficient Extraction.

  • Solution: this compound is typically extracted from the fungal mycelium and/or the culture medium using organic solvents.

    • Acidify the culture medium with an acid like HCl before extraction to ensure this compound is in its less soluble protonated form, which improves its partitioning into the organic solvent.[3]

    • Use a suitable organic solvent such as ethyl acetate or ether for extraction.[1][3] Multiple extractions will increase the recovery.

Cause 2: Insensitive Analytical Methods.

  • Solution: Use appropriate analytical techniques for detection and quantification.

    • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative analysis of this compound. It can be visualized under UV light.[1]

    • High-Performance Liquid Chromatography (HPLC): For accurate quantification, a validated HPLC method is recommended.[23][24][25][26] A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid).[24] Detection is typically performed using a UV-Vis or diode array detector at a wavelength where this compound absorbs, such as 440 nm.[27]

Quantitative Data Summary

Table 1: Genetic Modifications Affecting this compound Production in Aspergillus fumigatus

Genetic ModificationEffect on this compound ProductionReference
Deletion of encD~6-fold increase compared to wild-type[1]
Overexpression of encASignificant increase compared to wild-type[1][2]
Overexpression of encDElimination of this compound accumulation[1][2]

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

Strain Engineering StepThis compound Titer (mg/L)Reference
Initial pathway reconstitutionNot specified[27]
Introduction of mutant ACC1233.6 ± 20.3[27]
Fed-batch fermentation661.2 ± 50.5[27]

Experimental Protocols

Protocol 1: General Culture of Aspergillus fumigatus for this compound Production

  • Strain Activation: Activate a glycerol stock of A. fumigatus on solid Glucose Minimal Medium (GMM) at 37°C.[1]

  • Spore Suspension: Harvest conidia from the mature culture plate using a 0.01% Tween 80 solution and enumerate using a hemocytometer.[1]

  • Inoculation (Liquid Culture): Inoculate liquid GMM with the spore suspension to a final concentration of 1 x 10^6 conidia/mL.[1]

  • Incubation: Incubate the liquid culture at 25°C with shaking at 250 rpm for the desired period (e.g., 54 hours for genetic analysis or longer for metabolite accumulation).[1]

  • Inoculation (Solid Culture): Point inoculate solid GMM or Czapek Yeast Autolysate (CYA) plates with 1 x 10^4 conidia.[1]

  • Incubation: Incubate the solid culture plates at 29°C for 10-12 days.[1][28]

Protocol 2: Small-Scale Extraction of this compound for TLC Analysis

  • Harvesting: For solid cultures, extract a core of the fungal culture (e.g., 1.2 cm diameter).[1] For liquid cultures, separate the mycelium from the broth by filtration.

  • Homogenization: Homogenize the fungal material in a small volume of 0.01% Tween 80.[1]

  • Extraction: Add an equal volume of ethyl acetate and vortex vigorously for 30 minutes at room temperature.[1]

  • Phase Separation: Centrifuge the mixture at approximately 3,500 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Drying: Carefully remove the upper ethyl acetate layer and allow it to evaporate to dryness at room temperature to yield the crude extract.[1]

  • Analysis: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol or chloroform-methanol mixture) for spotting on a TLC plate.

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation: Prepare a crude extract as described in Protocol 2. Dissolve the dried extract in a known volume of the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[24]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% acetic or formic acid.[24]

    • Flow Rate: 1 mL/min.

    • Detection: UV-Vis or Diode Array Detector at 440 nm.[27]

  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Endocrocin_Biosynthesis AcetylCoA Acetyl-CoA + 7x Malonyl-CoA PKS encA (NR-PKS) AcetylCoA->PKS Polyketide Synthesis Polyketide Nascent Octaketide (Enzyme-bound) PKS->Polyketide Thioesterase encB (MβL-TE) Polyketide->Thioesterase Release Anthrone This compound-9-anthrone Thioesterase->Anthrone Monooxygenase encC (Monooxygenase) Anthrone->Monooxygenase Oxidation This compound This compound Monooxygenase->this compound Modification encD (Oxidoreductase) [Negative Regulation] This compound->Modification OtherProducts Other Products Modification->OtherProducts Conversion

Caption: Biosynthetic pathway of this compound in A. fumigatus.

Optimization_Workflow Start Start: Low this compound Yield Strain Select Producer Strain (e.g., A. fumigatus) Start->Strain Baseline Establish Baseline Culture (e.g., GMM, 29°C, 10 days) Strain->Baseline OFAT One-Factor-at-a-Time (OFAT) Optimization Baseline->OFAT Params Test Parameters: - pH (4.5-7.0) - Temperature (25-37°C) - Carbon Source (Glucose, etc.) - Nitrogen Source (Yeast Extract, etc.) OFAT->Params Analysis Extraction & HPLC Quantification OFAT->Analysis Decision Yield Improved? Analysis->Decision Genetic Genetic Engineering (e.g., ΔencD, OE::encA) Decision->Genetic No End Maximal Production Decision->End Yes Genetic->Analysis

Caption: Experimental workflow for optimizing this compound production.

References

Validation & Comparative

Comparison of endocrocin production in different fungal strains.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endocrocin, a polyketide-derived anthraquinone, is a secondary metabolite produced by a variety of fungal species with potential applications in pharmaceuticals and biotechnology. Understanding the productive capabilities of different fungal strains is crucial for optimizing its synthesis and exploring its therapeutic potential. This guide provides a comparative overview of this compound production in various fungal systems, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Production

The production of this compound varies significantly among different fungal species and even between wild-type and genetically modified strains. While comprehensive comparative studies are limited, available data highlights the production potential of various fungi.

Fungal StrainTypeThis compound Yield (mg/L)Key Findings & References
Saccharomyces cerevisiae (engineered)Yeast (Engineered)up to 661.2 ± 50.5Metabolic engineering, including the introduction of a biosynthetic pathway and precursor flux enhancement, resulted in high-titer production.[1]
Penicillium islandicumFungus (UV mutant)~3This strain, a UV-induced mutant, was found to produce this compound in the culture medium.[2]
Aspergillus fumigatus (ΔencD)Fungus (Genetically Modified)~6-fold increase vs. WTDeletion of the encD gene, a negative regulator, significantly boosts this compound accumulation.[3]
Aspergillus fumigatus (OE::encA)Fungus (Genetically Modified)Significant increase vs. WTOverexpression of the polyketide synthase gene encA leads to higher this compound production.[3][4]
Aspergillus fumigatus (Wild Type)Fungus (Wild Type)Not explicitly quantifiedServes as a baseline for genetic engineering studies. The enc gene cluster is responsible for this compound biosynthesis.[3][4]
Aspergillus nidulansFungus (Wild Type)Not explicitly quantifiedContains a gene cluster similar to that in A. fumigatus and is a known producer of related anthraquinones.[5]

Experimental Protocols

A standardized approach to fungal cultivation, this compound extraction, and quantification is essential for accurate comparative analysis.

Fungal Cultivation
  • Strain Activation and Inoculation: Fungal strains are typically maintained as glycerol stocks and activated on a suitable solid medium, such as Glucose Minimal Medium (GMM) or Czapek Yeast Autolysate (CYA) agar. For liquid cultures, conidia are harvested and inoculated into liquid GMM or a secondary metabolite-inducing complex medium to a final concentration of approximately 1 x 10^6 conidia/mL.[4]

  • Culture Conditions: Cultures are incubated at a temperature between 25°C and 37°C with shaking (around 250 rpm) for a period of 54 hours to several days, depending on the fungal species and desired production phase.[4]

This compound Extraction
  • Mycelial Harvest: The fungal mycelia are separated from the culture broth by filtration through a sterile cloth (e.g., Miracloth).[4]

  • Solvent Extraction: The harvested mycelia are freeze-dried and then subjected to solvent extraction. Ethyl acetate is a commonly used solvent for this purpose. The mycelia are homogenized and extracted with an equal volume of ethyl acetate with vigorous vortexing.[4]

  • Crude Extract Preparation: The mixture is centrifuged to separate the organic and aqueous phases. The ethyl acetate layer containing the this compound is carefully collected and evaporated to dryness to yield the crude extract.[4]

This compound Quantification
  • Chromatographic Separation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used for separation.

  • Mobile Phase and Gradient: A common mobile phase consists of a gradient of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape). The gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute compounds of increasing hydrophobicity.[6][7]

  • Detection and Quantification: this compound is detected by a Diode Array Detector (DAD) or a UV detector at a wavelength of 254 nm. Quantification is achieved by comparing the peak area of the sample with that of a standard curve generated from known concentrations of purified this compound.[6]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in this compound production and analysis, the following diagrams illustrate the experimental workflow and the biosynthetic pathway.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis strain Fungal Strain Selection inoculation Inoculation strain->inoculation incubation Incubation inoculation->incubation harvest Mycelial Harvest incubation->harvest extraction Solvent Extraction harvest->extraction evaporation Evaporation extraction->evaporation hplc HPLC Separation evaporation->hplc detection Detection (UV/DAD) hplc->detection quantification Quantification detection->quantification data_analysis data_analysis quantification->data_analysis Data Analysis

Fig. 1: Experimental workflow for this compound production and analysis.

endocrocin_biosynthesis cluster_pathway This compound Biosynthetic Pathway cluster_regulation Regulation acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide Polyketide Intermediate acetyl_coa->polyketide EncA (PKS) endocrocin_anthrone This compound Anthrone polyketide->endocrocin_anthrone EncB (Thioesterase) This compound This compound endocrocin_anthrone->this compound EncC (Monooxygenase) laeA LaeA (Global Regulator) laeA->acetyl_coa Positive Regulation encD EncD encD->this compound Negative Regulation

Fig. 2: this compound biosynthetic pathway and its regulation.

Conclusion

The production of this compound is a complex process influenced by the genetic makeup of the fungal strain and the cultivation conditions. While wild-type fungi such as Aspergillus and Penicillium species are natural producers, metabolic engineering of host organisms like Saccharomyces cerevisiae has demonstrated the potential for significantly higher yields.[1] Further research into the optimization of fermentation conditions and genetic manipulation of native and heterologous producers will be key to unlocking the full potential of this compound as a valuable bioactive compound. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

Unveiling the Molecular Architecture of Endocrocin: A Comparative Guide to Structural Validation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in harnessing their therapeutic potential. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of endocrocin, a bioactive anthraquinone, against other analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for the robust characterization of complex molecular structures.

This compound, a secondary metabolite found in various fungi and insects, has garnered interest for its potential biological activities. Accurate determination of its chemical structure is paramount for understanding its mechanism of action and for any future drug development endeavors. While several analytical techniques can provide structural insights, NMR spectroscopy stands out for its ability to provide a complete and unambiguous structural assignment in solution, closely mimicking the physiological environment.

Unraveling the Structure: this compound's NMR Fingerprint

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. The chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the local electronic environment of each atom, providing a unique fingerprint of the molecule.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, acquired in deuterated dimethyl sulfoxide (DMSO-d₆). This data is crucial for the confirmation of its anthraquinone core, substituted with hydroxyl, methyl, and carboxylic acid functional groups.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, DMSO-d₆) [1]

ProtonChemical Shift (δ, ppm)Multiplicity
8-OH12.0s
H-47.48s
H-57.08s
H-76.56s
H-11 (3-CH₃)2.36s

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, DMSO-d₆) [1]

CarbonChemical Shift (δ, ppm)
C-9189.9
C-10181.5
C-12167.6
C-6166.2
C-8165.0
C-1158.5
C-3144.1
C-4a135.5
C-10a133.0
C-2130.9
C-4121.0
C-9a114.3
C-8a109.6
C-5109.4
C-7108.5
C-1120.3

A Practical Guide: Experimental Protocol for NMR Analysis

The following provides a detailed methodology for the structural validation of this compound using 1D and 2D NMR spectroscopy.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[2][3]

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of at least 2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings and identify adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[2][3]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction to obtain high-quality spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and correlation patterns in the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

endocrocin_nmr_workflow cluster_start Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Validation cluster_output Final Output start Purified this compound dissolve Dissolve in DMSO-d6 start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire Acquire 1D & 2D NMR Spectra nmr_tube->acquire process Process Spectra acquire->process assign Assign Signals process->assign validate Structural Validation assign->validate final_structure Confirmed Structure of this compound validate->final_structure

NMR workflow for this compound.

Head-to-Head: NMR vs. Other Techniques

While powerful, NMR is one of several tools available for structural elucidation. Here's a comparison with other common methods:

Table 3: Comparison of Structural Elucidation Techniques

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed 3D structural and dynamic information in solution; non-destructive.[4]Requires relatively large amounts of pure sample; can be time-consuming for complex molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, requires very small sample amounts; provides accurate molecular weight and formula.[4]Provides limited information on stereochemistry and connectivity; fragmentation can be complex to interpret.
X-ray Crystallography Analyzes the diffraction pattern of X-rays passing through a single crystal.Provides a highly precise and unambiguous 3D structure.[4]Requires the growth of high-quality single crystals, which can be challenging; the solid-state structure may differ from the solution conformation.

Conclusion

For the comprehensive structural validation of natural products like this compound, NMR spectroscopy offers an unparalleled level of detail, providing a complete picture of the molecular architecture in a physiologically relevant state. While techniques like mass spectrometry and X-ray crystallography provide complementary and valuable information, the rich dataset obtained from a suite of 1D and 2D NMR experiments is indispensable for unambiguous structure determination. The data and protocols presented in this guide underscore the power of NMR as a primary tool in natural product research and drug development, enabling scientists to confidently advance their understanding and application of these complex molecules.

References

A comparative analysis of asperthecin and endocrocin biosynthetic pathways.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two fungal polyketides, asperthecin and endocrocin. Both secondary metabolites are produced by various species of Aspergillus and share a common structural heritage, yet their biosynthetic routes and genetic underpinnings exhibit key distinctions. This document outlines the enzymatic steps, genetic organization, and available quantitative data to offer a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

Overview of Biosynthetic Pathways

Asperthecin and this compound are anthraquinone compounds synthesized via a type I non-reducing polyketide synthase (NR-PKS) pathway. The core of their biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization and modification reactions. A key distinction is that this compound is a crucial intermediate in the biosynthesis of asperthecin.

Asperthecin Biosynthesis in Aspergillus nidulans

The biosynthesis of asperthecin is governed by the apt gene cluster in Aspergillus nidulans. This cluster comprises three essential genes: aptA, aptB, and aptC.[1][2] The proposed pathway initiates with the synthesis of a polyketide backbone by AptA, which is then processed by AptB and AptC to yield asperthecin. Notably, this process involves the formation of this compound as a metabolic intermediate.[1][2]

G cluster_asperthecin Asperthecin Biosynthesis Acetyl-CoA + 7x Malonyl-CoA Acetyl-CoA + 7x Malonyl-CoA Poly-β-keto chain Poly-β-keto chain Acetyl-CoA + 7x Malonyl-CoA->Poly-β-keto chain AptA (NR-PKS) This compound-9-anthrone This compound-9-anthrone Poly-β-keto chain->this compound-9-anthrone AptB (Thioesterase) This compound This compound This compound-9-anthrone->this compound Spontaneous/Enzymatic Emodin Emodin This compound->Emodin Decarboxylation Asperthecin Asperthecin Emodin->Asperthecin AptC (Monooxygenase)

Caption: Proposed biosynthetic pathway of asperthecin in A. nidulans.

This compound Biosynthesis in Aspergillus fumigatus

The biosynthetic pathway for this compound has been characterized in Aspergillus fumigatus and is encoded by the enc gene cluster.[3][4] This cluster contains the genes encA, encB, and encC, which are responsible for the synthesis of this compound from acetyl-CoA and malonyl-CoA.[3][4]

G cluster_this compound This compound Biosynthesis Acetyl-CoA + 7x Malonyl-CoA Acetyl-CoA + 7x Malonyl-CoA Atrochrysone carboxylic acid Atrochrysone carboxylic acid Acetyl-CoA + 7x Malonyl-CoA->Atrochrysone carboxylic acid EncA (NR-PKS) + EncB (Thioesterase) This compound-9-anthrone This compound-9-anthrone Atrochrysone carboxylic acid->this compound-9-anthrone Dehydration This compound This compound This compound-9-anthrone->this compound EncC (Monooxygenase)

Caption: Proposed biosynthetic pathway of this compound in A. fumigatus.

Comparative Data of Biosynthetic Genes and Enzymes

The following tables summarize the key genetic and enzymatic components of the asperthecin and this compound biosynthetic pathways.

Gene Organism Function Homolog in other pathway
aptAA. nidulansNon-reducing polyketide synthase (NR-PKS)encA
aptBA. nidulansMetallo-β-lactamase type thioesteraseencB
aptCA. nidulansMonooxygenaseencC
encAA. fumigatusNon-reducing polyketide synthase (NR-PKS)aptA
encBA. fumigatusMetallo-β-lactamase type thioesteraseaptB
encCA. fumigatusMonooxygenaseaptC

Table 1: Comparison of Biosynthetic Genes

Enzyme Substrate(s) Product(s) Enzyme Class
AptAAcetyl-CoA, Malonyl-CoAPoly-β-keto chainPolyketide Synthase
AptBPoly-β-keto chainThis compound-9-anthroneHydrolase/Thioesterase
AptCEmodinAsperthecinMonooxygenase
EncAAcetyl-CoA, Malonyl-CoAPoly-β-keto chainPolyketide Synthase
EncBPoly-β-keto chainAtrochrysone carboxylic acidThioesterase
EncCThis compound-9-anthroneThis compoundMonooxygenase

Table 2: Comparison of Enzyme Function

Quantitative Production Data

While detailed enzyme kinetic parameters (Km, kcat) are not extensively reported in the literature, studies have demonstrated methods to significantly alter the production of both asperthecin and this compound.

Compound Organism Genetic Modification Effect on Production Reference
AsperthecinA. nidulansDeletion of sumO geneDramatic increase[2]
This compoundA. fumigatusOverexpression of encA geneSignificant increase[3]
This compoundA. fumigatusDeletion of encD geneIncreased levels[3][4]
This compoundSaccharomyces cerevisiae (heterologous host)Fed-batch fermentation with engineered strain661.2 ± 50.5 mg/L[5]
EmodinSaccharomyces cerevisiae (heterologous host)Fed-batch fermentation with engineered strain528.4 ± 62.7 mg/L[5]

Table 3: Quantitative Production Data

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate and compare the asperthecin and this compound biosynthetic pathways.

Gene Deletion and Overexpression

Objective: To determine the function of genes within the apt and enc clusters.

G cluster_workflow Gene Deletion Workflow Design deletion cassette with flanking homologous regions and selectable marker Design deletion cassette with flanking homologous regions and selectable marker Transform protoplasts of Aspergillus Transform protoplasts of Aspergillus Design deletion cassette with flanking homologous regions and selectable marker->Transform protoplasts of Aspergillus Select for transformants on appropriate media Select for transformants on appropriate media Transform protoplasts of Aspergillus->Select for transformants on appropriate media Verify gene deletion by PCR and Southern blotting Verify gene deletion by PCR and Southern blotting Select for transformants on appropriate media->Verify gene deletion by PCR and Southern blotting Analyze metabolite production by HPLC-MS Analyze metabolite production by HPLC-MS Verify gene deletion by PCR and Southern blotting->Analyze metabolite production by HPLC-MS

Caption: General workflow for gene deletion in Aspergillus.

Protocol for Gene Deletion in Aspergillus (adapted from Szewczyk et al., 2008 and Bergmann et al., 2010):

  • Deletion Cassette Construction: A deletion cassette is constructed using fusion PCR. This cassette typically contains a selectable marker gene (e.g., pyrG or a drug resistance gene) flanked by approximately 1-2 kb regions homologous to the upstream and downstream sequences of the target gene.

  • Protoplast Formation: Fungal mycelia are treated with cell wall-degrading enzymes (e.g., Glucanex) to generate protoplasts.

  • Transformation: The deletion cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Regeneration: Transformed protoplasts are plated on regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the appropriate selective agent.

  • Verification: Genomic DNA is isolated from putative transformants. Successful gene replacement is confirmed by diagnostic PCR using primers flanking the target gene locus and by Southern blot analysis.

Overexpression constructs are typically generated by placing the gene of interest under the control of a strong, inducible, or constitutive promoter (e.g., the gpdA promoter).

Metabolite Analysis by HPLC-DAD/MS

Objective: To identify and quantify asperthecin, this compound, and related pathway intermediates.

Protocol for HPLC Analysis (adapted from Palmer et al., 2021): [1]

  • Sample Preparation: Fungal cultures (mycelia and/or culture medium) are extracted with an organic solvent such as ethyl acetate. The organic extract is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Chromatographic Separation: The extracted metabolites are separated on a C18 reversed-phase HPLC column. A typical mobile phase consists of a gradient of water (often with a small percentage of formic acid) and acetonitrile.

  • Detection and Quantification: Eluting compounds are detected using a photodiode array (PDA) or diode array detector (DAD) to obtain UV-Vis spectra, which can be compared to authentic standards. Mass spectrometry (MS) is used for accurate mass determination and structural confirmation of the metabolites. Quantification is achieved by comparing the peak area of the compound of interest to a standard curve generated with a known concentration of the pure compound.

Example HPLC Gradient: [1]

  • Column: XBridge BEH C18 XP Column (130 Å, 2.5 μm, 4.6 mm × 100 mm)

  • Solvent A: Water with 0.5% formic acid

  • Solvent B: Acetonitrile with 0.5% formic acid

  • Gradient: 20% B to 95% B over 13 minutes, hold at 95% B for 3 minutes, then return to 20% B.

  • Flow Rate: 0.8 ml/min

Conclusion

The biosynthetic pathways of asperthecin and this compound provide a fascinating case study in the evolution and functional diversification of fungal secondary metabolite gene clusters. While sharing a common enzymatic toolkit of an NR-PKS, a thioesterase, and a monooxygenase, the pathways diverge to produce distinct end products, with this compound serving as a key branch-point intermediate. The genetic tractability of Aspergillus species, coupled with modern analytical techniques, has enabled a detailed dissection of these pathways. Future research focusing on the biochemical characterization of the involved enzymes will undoubtedly provide deeper insights into the catalytic mechanisms and substrate specificities that govern the production of these and other fungal polyketides, paving the way for their potential biotechnological applications.

References

Evaluating different extraction methods for endocrocin efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Endocrocin Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different extraction methods for this compound, a naturally occurring anthraquinone with significant research interest. The efficiency of isolating this secondary metabolite from fungal cultures is paramount for further investigation and development. This document outlines various extraction protocols, presents a comparative analysis of their effectiveness, and provides detailed experimental procedures to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes the key quantitative parameters of different extraction techniques. The data presented is a synthesis of reported methods for this compound and analogous fungal anthraquinones, providing a comparative framework for methodological selection.

Extraction Method Solvent System Typical Yield Purity Extraction Time Key Advantages Key Disadvantages
Solvent Extraction Ethyl AcetateModerate to HighGood4-6 hoursHigh selectivity for this compound, well-documented.Requires large solvent volumes for large-scale extractions.
Ether (acidified)ModerateGood6-8 hoursEffective for extraction from culture medium.Ether is highly flammable and requires special handling.
EthanolPotentially HighModerate to Good45 min (Heat-Reflux)Efficient for other anthraquinones, faster with heating.[1]May co-extract more impurities, requiring further purification.
MethanolVariableModerateVariableGood for a broad range of fungal metabolites.Can extract a wide range of polar and non-polar impurities.
Ultrasonication-Assisted Extraction Ethanol / MethanolHighGood30-60 minutesSignificantly reduced extraction time, increased efficiency.Requires specialized equipment.
Soxhlet Extraction Ethanol / Ethyl AcetateHighGood8-12 hoursContinuous extraction process, high efficiency.Time-consuming, potential for thermal degradation of the compound.

Experimental Protocols

Detailed methodologies for the most common and effective this compound extraction techniques are provided below.

Method 1: Small-Scale Whole-Culture Extraction with Ethyl Acetate

This protocol is adapted from studies on Aspergillus fumigatus and is suitable for initial screening and small-scale production[2][3].

Materials:

  • Fungal culture grown on solid or in liquid medium

  • Ethyl acetate

  • 0.01% Tween 80 (for solid cultures)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Harvesting: For solid cultures, a core of the fungal culture is homogenized in 0.01% Tween 80. For liquid cultures, the mycelium is separated from the broth by filtration.

  • Extraction: The homogenized mixture or fungal mycelium is extracted with an equal volume of ethyl acetate. The mixture is vortexed or shaken vigorously for 30 minutes at room temperature.

  • Separation: The mixture is centrifuged at 3,500 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: The upper ethyl acetate layer containing the this compound is carefully collected.

  • Concentration: The ethyl acetate is evaporated to dryness using a rotary evaporator or vacuum concentrator to yield the crude this compound extract.

Method 2: Ether Extraction from Acidified Culture Medium

This method has been successfully applied for the extraction of this compound from Penicillium islandicum culture filtrates[4].

Materials:

  • Fungal culture filtrate

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (0.5 N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Acidification: The culture medium is acidified with concentrated HCl.

  • Initial Extraction: The acidified medium is extracted three times with diethyl ether.

  • Purification Step: The combined ether extracts are treated with 0.5 N NaHCO₃ solution to selectively extract acidic compounds like this compound into the aqueous phase.

  • Re-extraction: The aqueous bicarbonate solution is then acidified again with HCl, and the this compound is re-extracted into a fresh portion of diethyl ether.

  • Drying and Concentration: The ether phase is dried over anhydrous Na₂SO₄, filtered, and then evaporated to dryness to obtain the this compound extract.

Method 3: Heat-Reflux Extraction with Ethanol

While not specifically documented for this compound, this method is highly effective for other fungal anthraquinones and offers a rapid extraction alternative[1].

Materials:

  • Dried and powdered fungal mycelium

  • Ethanol

  • Reflux apparatus (condenser and heating mantle)

  • Filtration system

Procedure:

  • Setup: The dried fungal biomass is placed in a round-bottom flask with ethanol (solid to solvent ratio of 1:20). The flask is connected to a reflux condenser.

  • Extraction: The mixture is heated to the boiling point of ethanol and refluxed for 45 minutes.

  • Filtration: After cooling, the extract is filtered to remove the fungal debris.

  • Concentration: The ethanol is removed under reduced pressure using a rotary evaporator to yield the crude extract.

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, a process involving a non-reducing polyketide synthase.

Endocrocin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification Acetyl-CoA Acetyl-CoA NR-PKS Non-reducing Polyketide Synthase Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Octaketide_Intermediate Octaketide Intermediate NR-PKS->Octaketide_Intermediate Cyclization_Aromatization Cyclization & Aromatization Octaketide_Intermediate->Cyclization_Aromatization This compound This compound Cyclization_Aromatization->this compound

Caption: Biosynthetic pathway of this compound from precursor molecules.

Workflow for Extraction and Analysis

The logical flow from fungal culture to purified this compound is depicted in the diagram below.

Extraction_Workflow Fungal_Culture Fungal Culture (Solid or Liquid) Harvesting Harvesting of Mycelium/ Culture Broth Fungal_Culture->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate, Ethanol) Harvesting->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, MS, NMR) Pure_this compound->Analysis

Caption: General workflow for this compound extraction and analysis.

References

Relationship between the endocrocin and monodictyphenone biosynthetic pathways.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two intertwined fungal secondary metabolite pathways, revealing a shared origin and divergent fates.

The biosynthetic pathways of the fungal secondary metabolites endocrocin and monodictyphenone are intricately linked, with this compound serving as a key intermediate in the production of monodictyphenone and its derivatives. This guide provides a comprehensive comparison of these two pathways, leveraging experimental data from studies on fungi such as Aspergillus nidulans and Aspergillus fumigatus. The information presented is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis and the discovery of novel bioactive compounds.

Pathway Overview: A Tale of Two Anthraquinones

This compound is an anthraquinone that has been identified in numerous fungal species.[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster that includes a non-reducing polyketide synthase (NR-PKS). In contrast, monodictyphenone is a more complex benzophenone that is also of fungal origin. The biosynthesis of monodictyphenone proceeds through this compound, which undergoes further enzymatic modifications to yield the final product.

The relationship between these two pathways is most clearly elucidated in studies of Aspergillus nidulans. In this fungus, the deletion of specific genes within the monodictyphenone (mdp) gene cluster leads to the accumulation of this compound, confirming its role as a precursor.[3][4][5][6]

Comparative Analysis of Biosynthetic Gene Clusters

The production of both this compound and monodictyphenone is governed by distinct secondary metabolite gene clusters. A comparison of the key genes and their functions reveals both shared ancestry and functional divergence.

Gene This compound Cluster (e.g., A. fumigatus) Monodictyphenone Cluster (e.g., A. nidulans) Function
PKS encA[1][7]mdpG[4]Non-reducing polyketide synthase responsible for the synthesis of the initial polyketide backbone.
Thioesterase encB[1][7]mdpF[4]Metallo-β-lactamase type thioesterase involved in the release and cyclization of the polyketide chain.
Monooxygenase encC[1][7]mdpDCatalyzes oxidation steps. In the monodictyphenone pathway, MdpD is involved in xanthone synthesis but not monodictyphenone itself.[8]
Decarboxylase -mdpH[3][4][9]Proposed to catalyze the decarboxylation of this compound to form emodin, a key step towards monodictyphenone.[3][4][9]
Transcription Factor -mdpE[4][8]Pathway-specific transcription factor required for the activation of the mdp cluster.[4][8]
Co-activator -mdpA[3][4]Functions as a co-activator for the expression of the mdp cluster genes.[3][4]

The Biosynthetic Journey: From Polyketide to Final Product

The biosynthesis of both compounds begins with the formation of an octaketide chain by a non-reducing polyketide synthase (NR-PKS). The key steps are outlined below:

  • Polyketide Synthesis: The NR-PKS (EncA or MdpG) iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear octaketide.

  • Cyclization and Aromatization: The polyketide chain is released from the PKS by a thioesterase (EncB or MdpF) and undergoes a series of cyclization and aromatization reactions to form the core anthraquinone structure.

  • Formation of this compound: In the this compound pathway, a monooxygenase (EncC) is involved in the final steps to produce this compound.[1][7]

  • Conversion to Monodictyphenone: In the monodictyphenone pathway, this compound is further processed. A putative decarboxylase (MdpH) is thought to convert this compound to emodin.[3][4][9] Emodin then undergoes a series of oxidative and rearrangement steps, catalyzed by other enzymes in the mdp cluster, to yield monodictyphenone.

Visualizing the Pathways

The following diagrams illustrate the proposed biosynthetic pathways for this compound and monodictyphenone and their interconnectedness.

Endocrocin_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS EncA (NR-PKS) Acetyl-CoA + Malonyl-CoA->PKS Polyketide Octaketide Intermediate PKS->Polyketide Polyketide Synthesis Thioesterase EncB (Thioesterase) Anthrone This compound Anthrone Thioesterase->Anthrone Polyketide->Thioesterase Release & Cyclization Monooxygenase EncC (Monooxygenase) Anthrone->Monooxygenase Oxidation This compound This compound Monooxygenase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Monodictyphenone_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS MdpG (NR-PKS) Acetyl-CoA + Malonyl-CoA->PKS Polyketide Octaketide Intermediate PKS->Polyketide Polyketide Synthesis Thioesterase MdpF (Thioesterase) This compound This compound Thioesterase->this compound Polyketide->Thioesterase Release & Cyclization Decarboxylase MdpH (Decarboxylase) This compound->Decarboxylase Decarboxylation Emodin Emodin Decarboxylase->Emodin Other_Enzymes Other mdp Enzymes Emodin->Other_Enzymes Further Modifications Monodictyphenone Monodictyphenone Other_Enzymes->Monodictyphenone

Caption: Proposed biosynthetic pathway of monodictyphenone, highlighting the role of this compound.

Experimental Protocols

The elucidation of these pathways has relied on a combination of genetic and analytical techniques. Below are summarized protocols for key experiments.

Gene Deletion and Overexpression

Objective: To determine the function of individual genes within the biosynthetic clusters.

Protocol:

  • Vector Construction: A deletion cassette containing a selectable marker (e.g., pyrG or hygB) flanked by homologous regions of the target gene is constructed using standard molecular cloning techniques. For overexpression, the gene of interest is cloned downstream of a strong, inducible promoter (e.g., alcA).

  • Fungal Transformation: Protoplasts of the fungal strain are generated by enzymatic digestion of the cell wall. The constructed vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformed fungi are selected on appropriate media. Successful gene deletion or integration is confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The mutant and wild-type strains are cultured under inducing conditions, and the secondary metabolite profiles are analyzed by HPLC, LC-MS, and NMR to identify changes in the production of this compound, monodictyphenone, and other intermediates.

Metabolite Extraction and Analysis

Objective: To identify and quantify the secondary metabolites produced by fungal strains.

Protocol:

  • Culture and Extraction: Fungal strains are grown in liquid or on solid media for a defined period. The mycelia and/or culture filtrate are then extracted with an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: The crude extract is dried, redissolved in a suitable solvent, and subjected to high-performance liquid chromatography (HPLC) for separation of the individual compounds. A C18 column is typically used with a gradient of water and acetonitrile or methanol, both often containing a small amount of formic acid or trifluoroacetic acid.

  • Detection and Identification: Compounds are detected using a diode array detector (DAD) or a mass spectrometer (MS). Identification is based on comparison of retention times and UV-Vis spectra with authentic standards, as well as analysis of mass spectral data.

  • Structure Elucidation: For novel compounds, large-scale fermentation and purification are performed, followed by structure elucidation using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).

Conclusion

The biosynthetic pathways of this compound and monodictyphenone provide a fascinating example of how fungi can generate chemical diversity from a common molecular scaffold. This compound stands as a critical branch point, either accumulating as a final product or serving as a substrate for further enzymatic transformations to produce the more complex monodictyphenone. Understanding the intricate relationship between these pathways, including their shared enzymes and regulatory elements, opens up opportunities for synthetic biology approaches to generate novel anthraquinone and benzophenone derivatives with potential applications in medicine and agriculture. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to explore and engineer these and other fungal secondary metabolite pathways.

References

Safety Operating Guide

Prudent Disposal of Endocrocin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Endocrocin: Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₆H₁₀O₇[1][2]
Molecular Weight 314.25 g/mol [1][2]
Appearance Orange leaflets[3]
Melting Point 340 °C[3]
Density 1.715 g/cm³[3]

II. Recommended Disposal Protocol

In the absence of specific regulatory disposal guidelines for this compound, a cautious approach aligned with standard procedures for similar chemical waste is recommended. The following step-by-step protocol is designed to manage this compound waste safely and effectively.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, contaminated gloves), in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

Step 3: Waste Labeling and Storage

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The associated hazards (based on similar compounds, this may include skin sensitization and potential carcinogenicity)[4][5]

Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, until collection by a certified waste disposal service.

Step 4: Disposal Vendor

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with all available information on the compound.

Important Considerations:

  • Do Not Drain Dispose: Due to its chemical structure as a polycyclic aromatic compound, this compound should not be disposed of down the drain.

  • Avoid Incineration by Unqualified Personnel: On-site incineration should not be attempted unless the facility is equipped and permitted for the disposal of chemical waste.

  • Consult Institutional Policies: Always adhere to your organization's specific chemical hygiene and waste disposal plans.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Endocrocin_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste: Collect in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in Labeled Hazardous Liquid Waste Container waste_type->liquid_waste Liquid labeling Step 3: Label Waste Container (Name, Date, Hazards) solid_waste->labeling liquid_waste->labeling storage Store in Secure Secondary Containment labeling->storage disposal Step 4: Arrange for Disposal via EHS/Certified Vendor storage->disposal end End: Waste Disposed disposal->end

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endocrocin
Reactant of Route 2
Reactant of Route 2
Endocrocin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。